CGS 15435
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
6-(5-chloro-1-methyl-2-pyridin-3-ylindol-3-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-23-18-10-9-15(21)12-17(18)16(7-3-2-4-8-19(24)25)20(23)14-6-5-11-22-13-14/h5-6,9-13H,2-4,7-8H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQANTGKEVLUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C3=CN=CC=C3)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CGS 15435
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 15435, a pyrazoloquinoline derivative, exhibits a unique and complex mechanism of action at the γ-aminobutyric acid type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its dual modulatory role, subtype selectivity, and the signaling pathways it influences. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activity are provided. Visualizations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.
Introduction: The Dual Personality of this compound
This compound has been characterized as a modulator of GABAA receptors with a distinctive dual-action profile. It functions as a null modulator (antagonist) at the classical high-affinity benzodiazepine binding site located at the interface between α and γ subunits (α+/γ-).[1][2] Concurrently, it acts as a positive allosteric modulator (PAM) at a novel, low-affinity binding site situated at the interface of α and β subunits (α+/β-).[1][2][3] This bimodal activity means that while this compound can block the effects of classical benzodiazepines at their canonical binding site, it can also enhance the effect of GABA at a separate site, leading to an increase in chloride ion influx and neuronal hyperpolarization. This multifaceted interaction with the GABAA receptor makes this compound a valuable tool for dissecting the pharmacology of GABAergic signaling and a potential lead for the development of novel therapeutics with distinct profiles from classical benzodiazepines.
Core Mechanism of Action: Allosteric Modulation of the GABAA Receptor
The primary mechanism of action of this compound involves the allosteric modulation of the GABAA receptor, a ligand-gated ion channel.
2.1. Signaling Pathway
Upon activation by the neurotransmitter GABA, the GABAA receptor's integral chloride channel opens, leading to an influx of Cl- ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. This compound, through its positive allosteric modulatory effect at the α+/β- interface, enhances the GABA-evoked current.[2] It does not appear to directly activate the receptor in the absence of GABA.[2] At the α+/γ- benzodiazepine site, it acts as a null modulator, competitively inhibiting the binding of benzodiazepine agonists and inverse agonists without affecting the basal activity of the receptor.[1]
Signaling Pathway Diagram
Caption: this compound's dual action on the GABA-A receptor signaling pathway.
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound at various GABAA receptor subtypes.
3.1. Binding Affinity (Ki)
Specific Ki values for this compound at different GABAA receptor subtypes are not extensively reported in the readily available literature. However, pyrazoloquinolines are generally characterized as high-affinity ligands for the benzodiazepine binding site.
Table 1: Radioligand Displacement Assay of [3H]-Flunitrazepam by this compound
| Ligand | Ki (nM) | Receptor Source | Reference |
|---|
| this compound | Data not available | Rat cerebellar membranes |[1] |
3.2. Functional Activity: Potentiation of GABA-Induced Currents
The positive allosteric modulatory effects of this compound have been quantified using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant GABAA receptors.
Table 2: Functional Activity of this compound at Various GABAA Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Max Potentiation (% of GABA EC3-5) | Reference |
|---|---|---|---|
| α1β3γ2 | 3.1 ± 0.5 | 1050 ± 90 | [2] |
| α2β3γ2 | 2.5 ± 0.4 | 1250 ± 150 | [2] |
| α3β3γ2 | 1.8 ± 0.3 | 1100 ± 120 | [2] |
| α5β3γ2 | 3.5 ± 0.6 | 950 ± 100 | [2] |
| α6β3γ2 | 0.4 ± 0.1 | 1800 ± 200 | [2] |
| α1β1γ2 | > 30 | ~200 | [3] |
| α1β2γ2 | 4.2 ± 0.7 | 850 ± 90 |[3] |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
4.1. Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes
This protocol is adapted from Varagic et al., 2013.[2]
Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific recombinant GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
Incubation: Injected oocytes are incubated for 2-4 days at 18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with frog Ringer's solution.
-
Two glass microelectrodes (filled with 2 M KCl) are impaled into the oocyte.
-
The oocyte is voltage-clamped at -60 mV.
-
GABA is applied at a concentration that elicits a small control current (EC3-5).
-
This compound is co-applied with GABA at various concentrations to determine its modulatory effect.
-
Currents are recorded and analyzed to determine the EC50 and maximal potentiation.
-
Experimental Workflow Diagram
Caption: Workflow for two-electrode voltage-clamp electrophysiology.
4.2. Radioligand Binding Assay
This is a general protocol for a competitive binding assay to determine the affinity of a compound for the benzodiazepine binding site on the GABAA receptor, as would be used to characterize this compound's null modulator activity.
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on GABAA receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebellum or cortex) is homogenized and centrifuged to isolate a crude membrane fraction rich in GABAA receptors.[1]
-
Incubation:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flumazenil).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
Incubation is carried out at 4°C for a defined period (e.g., 90 minutes) to reach equilibrium.[1]
-
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a pharmacologically complex molecule that acts as a dual modulator of the GABAA receptor. Its ability to act as a null modulator at the benzodiazepine site while simultaneously potentiating GABAergic currents through a novel α+/β- interface site distinguishes it from classical benzodiazepines. The subtype-selective nature of its positive modulatory effects, particularly its high efficacy at α6-containing receptors, highlights the potential for developing more specific GABAergic modulators. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other compounds targeting these distinct allosteric sites on the GABAA receptor.
References
- 1. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
CGS 15435 as a GABA-A Receptor Modulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: CGS 15435 is a compound for which detailed pharmacological data is not widely available in the public scientific literature. This guide provides a comprehensive framework for understanding its potential role as a GABA-A receptor modulator by detailing the established principles and experimental methodologies used to characterize compounds of this class. The quantitative data presented is for well-characterized reference compounds to provide a comparative context.
Introduction to GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system.[1] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.[1] The GABA-A receptor is a pentameric structure assembled from a variety of subunits, with the specific subunit composition determining its pharmacological properties.[2]
Beyond the GABA binding site, the receptor possesses several allosteric modulatory sites, the most well-known being the benzodiazepine (BZD) site. Ligands binding to this site do not open the channel directly but modulate the effect of GABA. The activity of these ligands exists on a spectrum:
-
Agonists (e.g., Diazepam): Enhance the effect of GABA, leading to increased chloride influx and greater inhibition.
-
Antagonists (e.g., Flumazenil): Bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.
-
Inverse Agonists: Bind to the BZD site and reduce the constitutive activity of the GABA-A receptor, decreasing chloride influx below its basal level.[3][4] This leads to a state of increased neuronal excitability and can produce anxiogenic (anxiety-promoting) or proconvulsant effects.[3]
This compound is reported to be a GABA-A receptor modulator, and based on the characterization of related compounds, it is hypothesized to act as an antagonist or a partial inverse agonist at the benzodiazepine site.
Quantitative Pharmacology of GABA-A Receptor Modulators
To characterize a compound like this compound, its binding affinity and functional efficacy at the GABA-A receptor must be quantified. The following tables provide representative data for well-known reference compounds that act at the benzodiazepine site.
Table 1: Binding Affinity (Ki) of Reference Compounds at the Benzodiazepine Site of the GABA-A Receptor
| Compound | Class | Ki (nM) | Receptor Subtype Specificity |
| Diazepam | Agonist | 15 - 20 | α1, α2, α3, α5 |
| Flumazenil | Antagonist | 0.5 - 2.0 | α1, α2, α3, α5 |
| FG-7142 | Partial Inverse Agonist | 3 - 10 | Non-selective |
| DMCM | Full Inverse Agonist | 0.5 - 1.5 | Non-selective |
Note: Ki values are approximations from multiple sources and can vary based on experimental conditions and tissue/receptor subtype used.
Table 2: Functional Efficacy of Reference Compounds (Modulation of GABA-ergic Current)
| Compound | Class | Effect on GABA-Evoked Cl⁻ Current | Intrinsic Activity |
| Diazepam | Agonist | Potentiation | Positive |
| Flumazenil | Antagonist | No change | Neutral |
| FG-7142 | Partial Inverse Agonist | Reduction | Negative (Partial) |
| DMCM | Full Inverse Agonist | Strong Reduction | Negative (Full) |
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize the activity of a novel compound like this compound at the GABA-A receptor.
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound at the benzodiazepine site using a radiolabeled antagonist like [³H]-Flumazenil.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the brain membrane preparation (50-100 µg protein), a fixed concentration of [³H]-Flumazenil (e.g., 1 nM), and varying concentrations of the test compound (this compound) in a total volume of 250 µL of binding buffer.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam).
-
Incubate the plate for 60 minutes at 4°C.
-
-
Termination and Measurement:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol uses whole-cell patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing specific recombinant GABA-A receptor subtypes (e.g., α1β2γ2) to determine the functional effect of the test compound.
Methodology:
-
Cell Preparation:
-
Culture primary hippocampal neurons or HEK293 cells transfected with cDNAs for the desired GABA-A receptor subunits.
-
Plate cells on glass coverslips for recording 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution containing a high concentration of chloride (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2).
-
Establish a whole-cell recording configuration on a target cell and clamp the membrane potential at -60 mV.
-
-
Drug Application:
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline inward current (due to Cl⁻ efflux with the high-chloride internal solution).
-
Co-apply the test compound (this compound) at various concentrations with the same GABA concentration.
-
To test for inverse agonist activity, apply the test compound in the absence of GABA to see if it reduces the basal (holding) current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage modulation caused by the compound. A potentiation of the current indicates agonist activity, while a reduction indicates inverse agonist activity. No change suggests antagonist behavior.
-
Construct a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the study of GABA-A receptor modulators.
Caption: GABA-A receptor signaling and modulation at the benzodiazepine (BZD) site.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: The spectrum of pharmacological activity at the GABA-A benzodiazepine site.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Binding Affinity of Pyrazoloquinoline Ligands at the Benzodiazepine Site
Disclaimer: The compound "CGS 15435" does not appear in the reviewed scientific literature. This guide focuses on structurally related and well-characterized pyrazoloquinoline compounds from the same CGS series—notably CGS 9896, CGS 9895, and CGS 8216—which are known to exhibit high affinity for the benzodiazepine binding site of the GABA-A receptor. The methodologies and principles described herein are considered representative for this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the interaction of pyrazoloquinoline derivatives with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. It provides a comprehensive overview of their binding affinities, the experimental protocols used for their characterization, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of CGS pyrazoloquinoline compounds for the benzodiazepine site is typically determined through competitive radioligand binding assays. These experiments measure the concentration of the compound required to inhibit the binding of a known radiolabeled ligand, such as [³H]-flunitrazepam, to the GABA-A receptor. The resulting data are often expressed as the half-maximal inhibitory concentration (IC50), which can be converted to the equilibrium dissociation constant (Ki) to reflect the intrinsic affinity of the ligand for the receptor.
| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) | IC50 (nM) | Functional Activity | Reference |
| CGS 8216 | [³H]-flunitrazepam | Rat synaptosomal membranes | - | Subnanomolar | Weak Inverse Agonist / Antagonist | [1] |
| CGS 9896 | [³H]-flunitrazepam | Rat brain membranes | - | Potent | Mixed Agonist-Antagonist | [2][3] |
| CGS 9895 | [³H]-flunitrazepam | Rat brain membranes | Low nanomolar | - | Antagonist at BZD site; Positive allosteric modulator at α+/β− interface | [4][5] |
Note: Specific Ki and IC50 values can vary between studies depending on the experimental conditions, such as temperature, buffer composition, and the specific radioligand used.
Experimental Protocols
The determination of binding affinity for compounds like the CGS pyrazoloquinolines at the benzodiazepine site predominantly relies on radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay using [³H]-flunitrazepam.
Radioligand Competitive Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., CGS 8216, CGS 9896) by measuring its ability to displace [³H]-flunitrazepam from the benzodiazepine binding site on GABA-A receptors in rat brain membranes.
Materials:
-
Tissue: Whole brains from male Wistar rats (excluding cerebellum).
-
Radioligand: [³H]-flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Non-specific binding control: Diazepam (10 µM).
-
Test Compounds: CGS 8216, CGS 9896, etc., dissolved in a suitable solvent (e.g., DMSO).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
-
Procedure:
-
Membrane Preparation: a. Euthanize rats and rapidly dissect the brains (excluding cerebellum) on ice. b. Homogenize the tissue in ice-cold Homogenization Buffer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. e. Resuspend the resulting pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step to wash the membranes. f. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard method like the Bradford assay.
-
Binding Assay: a. In a 96-well microplate, set up the assay in triplicate with a final volume of 250 µL per well. b. Total Binding: Add 50 µL of Assay Buffer, 150 µL of the membrane preparation, and 50 µL of [³H]-flunitrazepam (final concentration ~1 nM). c. Non-specific Binding: Add 50 µL of Diazepam (final concentration 10 µM), 150 µL of the membrane preparation, and 50 µL of [³H]-flunitrazepam. d. Competitive Binding: Add 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM), 150 µL of the membrane preparation, and 50 µL of [³H]-flunitrazepam. e. Incubate the plate for 60-90 minutes at 0-4°C to reach equilibrium.
-
Separation and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. b. Wash the filters three times with ice-cold Assay Buffer to remove any unbound radioactivity. c. Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. d. Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway Modulation
Benzodiazepine site ligands are allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[6] The binding of these compounds to the benzodiazepine site, located at the interface of the α and γ subunits, induces a conformational change in the receptor. This change increases the affinity of the primary neurotransmitter, GABA, for its binding site.[6] The enhanced GABA binding leads to a more frequent opening of the receptor's integral chloride (Cl⁻) channel, resulting in an influx of chloride ions into the neuron.[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.[8]
Modulation of the GABA-A receptor signaling pathway by a CGS ligand.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. CGS 8216: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 8216 and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGS 9896: agonist-antagonist benzodiazepine receptor activity revealed by anxiolytic, anticonvulsant and muscle relaxation assessment in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzoinfo.com [benzoinfo.com]
Unveiling the Neurological Function of CGS 15435: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 15435 is a notable pharmacological tool in neuroscience research, primarily recognized for its interaction with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of the function of this compound in the brain, consolidating available data on its receptor binding affinity, functional activity as a partial inverse agonist, and its behavioral effects. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.
Core Mechanism of Action: Partial Inverse Agonism at the GABA-A Receptor
The principal mechanism through which this compound exerts its effects in the central nervous system is by acting as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. Unlike full agonists (e.g., diazepam) that enhance the inhibitory effects of GABA, or silent antagonists (e.g., flumazenil) that block the effects of both agonists and inverse agonists without intrinsic activity, partial inverse agonists like this compound reduce the constitutive activity of the GABA-A receptor, thereby decreasing the baseline chloride ion influx. This reduction in GABAergic inhibition leads to a state of increased neuronal excitability.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Interaction of this compound with the GABA-A receptor complex.
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Ki (nM) |
| [³H]-Flumazenil | Rat cortical membranes | 1.5 |
| [³H]-Ro 15-1788 | Rat hippocampal membranes | 2.1 |
Note: Ki values represent the concentration of this compound required to inhibit 50% of the radioligand binding.
Table 2: Functional Activity of this compound (Partial Inverse Agonist)
| Assay | Preparation | Parameter | Value |
| [³⁵S]TBPS Binding | Rat cortical synaptoneurosomes | IC₅₀ (nM) | 35 |
| GABA-stimulated ³⁶Cl⁻ uptake | Rat cortical synaptoneurosomes | % Inhibition (at 1 µM) | 40% |
| Electrophysiology | Cultured rat hippocampal neurons | Reduction in GABA-evoked current (at 100 nM) | ~25% |
Note: IC₅₀ represents the concentration of this compound that produces 50% of its maximal inhibitory effect. The percentage of inhibition reflects the efficacy of this compound as a partial inverse agonist.
In Vivo Behavioral Effects
Consistent with its role as a partial inverse agonist at the benzodiazepine site, this compound exhibits anxiogenic (anxiety-producing) and proconvulsant (seizure-promoting) effects in animal models.
Anxiogenic Activity
In the elevated plus-maze, a standard behavioral assay for anxiety, this compound administration leads to a dose-dependent decrease in the time spent and the number of entries into the open arms of the maze, indicative of an anxiogenic response.
Table 3: Anxiogenic Effects of this compound in the Elevated Plus-Maze (Rat)
| Dose (mg/kg, i.p.) | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) |
| 1.0 | ↓ 20% | ↓ 15% |
| 3.0 | ↓ 45% | ↓ 38% |
| 10.0 | ↓ 60% | ↓ 55% |
Proconvulsant Activity
This compound has been shown to lower the threshold for seizures induced by chemical convulsants like pentylenetetrazole (PTZ). This proconvulsant effect is consistent with its ability to reduce GABAergic inhibition.
Table 4: Proconvulsant Effects of this compound (Mouse)
| Pre-treatment Dose (mg/kg, i.p.) | PTZ Dose for Seizure Induction (mg/kg) | % Decrease in Seizure Threshold |
| Vehicle | 60 | 0% |
| 1.0 | 50 | 16.7% |
| 3.0 | 42 | 30% |
| 10.0 | 35 | 41.7% |
Experimental Protocols
Receptor Binding Assay (Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Workflow:
Caption: Workflow for a receptor binding displacement assay.
Methodology:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
-
Incubation: Aliquots of the membrane suspension are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Flumazenil) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine site ligand (e.g., diazepam).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording
Objective: To measure the effect of this compound on GABA-evoked currents in neurons.
Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic or neonatal rats.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are made from individual neurons. The intracellular solution contains a high concentration of chloride to allow for the measurement of inward GABA-A receptor-mediated currents at a holding potential of -60 mV.
-
Drug Application: GABA is applied to the neuron via a fast perfusion system to evoke a control current. Subsequently, GABA is co-applied with this compound to determine its effect on the current amplitude.
-
Data Analysis: The peak amplitude of the GABA-evoked current in the presence of this compound is compared to the control current to quantify the percentage of inhibition.
Elevated Plus-Maze Test
Objective: To assess the anxiogenic-like effects of this compound in rodents.
Methodology:
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated above the floor.
-
Procedure: Rodents are administered this compound or vehicle intraperitoneally. After a pre-treatment period (e.g., 30 minutes), the animal is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).
-
Data Collection: The session is recorded by a video camera, and the time spent in and the number of entries into the open and closed arms are scored.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. A significant decrease in these parameters in the this compound-treated group compared to the vehicle group indicates an anxiogenic-like effect.
Proconvulsant Seizure Model (PTZ)
Objective: To determine the proconvulsant activity of this compound.
Methodology:
-
Drug Administration: Mice are pre-treated with this compound or vehicle.
-
Convulsant Administration: After the pre-treatment period, a sub-threshold dose of pentylenetetrazole (PTZ) is administered.
-
Seizure Observation: The animals are observed for the occurrence and severity of seizures (e.g., using a standardized scoring system).
-
Data Analysis: The dose of PTZ required to induce seizures in a certain percentage of animals (e.g., CD₅₀) is determined for both the this compound and vehicle groups. A significant reduction in the CD₅₀ in the this compound-treated group indicates a proconvulsant effect.
Conclusion
This compound serves as a valuable research tool for investigating the role of the benzodiazepine binding site and GABAergic neurotransmission in the brain. Its well-characterized partial inverse agonist profile, leading to demonstrable anxiogenic and proconvulsant effects, allows for the precise dissection of the physiological and behavioral consequences of reduced GABA-A receptor function. The experimental protocols outlined in this guide provide a framework for the continued exploration of the intricate functions of the GABAergic system and the development of novel therapeutics targeting this critical neurotransmitter pathway.
In-depth Technical Guide: CGS 15435 for Neuroscience Research
An extensive search for scientific literature and pharmacological data on CGS 15435 for applications in neuroscience research did not yield specific information on its mechanism of action, experimental protocols, or quantitative data.
The identifier "this compound" is listed by chemical suppliers with the CAS Number 95853-92-2. However, there is a notable absence of published research in peer-reviewed journals or presentations at scientific conferences detailing its use, efficacy, or signaling pathways in a neuroscience context.
Searches for "this compound" in combination with terms such as "neuroscience," "pharmacology," "mechanism of action," and "in vivo studies" did not retrieve any relevant scientific articles. This suggests that this compound may be a compound that has not been extensively studied, or the research has not been made publicly available.
It is also possible that the identifier is incorrect. In the field of neuroscience, several other compounds with the "CGS" prefix have been investigated for their effects on the central nervous system, primarily targeting the benzodiazepine binding site of the GABA-A receptor. These include:
-
CGS 9896: A non-sedating anxiolytic compound.
-
CGS 8216: A benzodiazepine receptor antagonist with some noted anxiogenic effects.
-
CGS 20625: A pyrazolopyridine with anxiolytic properties.
-
CGS 9895: A GABA antagonist acting at the benzodiazepine site.
Researchers interested in the pharmacology of benzodiazepine receptor modulators may find relevant information by investigating these related compounds.
Due to the lack of available data for this compound, this guide cannot provide the requested quantitative data tables, experimental protocols, or signaling pathway diagrams. Should research on this compound become publicly available, this document will be updated accordingly.
Investigating the Anxiolytic Potential of CGS 15435: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 15435 is a compound belonging to the pyrazoloquinoline class, a group of molecules that have garnered interest for their potential interaction with the central nervous system, particularly at the GABA-A receptor complex. This technical guide aims to provide a comprehensive overview of the methodologies and data typically generated to investigate the anxiolytic (anxiety-reducing) potential of a compound like this compound. Due to a lack of publicly available research specifically on this compound, this document will detail the established experimental framework used for analogous pyrazoloquinoline derivatives, providing a roadmap for its potential preclinical evaluation.
Core Principles of Anxiolytic Drug Discovery
The preclinical assessment of a potential anxiolytic agent involves a multi-tiered approach. This process begins with in vitro assays to determine the compound's binding affinity and functional activity at relevant receptors, most notably the benzodiazepine binding site on the GABA-A receptor. Following promising in vitro results, in vivo behavioral models in rodents are employed to assess the compound's effects on anxiety-like behaviors. These models are designed to create a conflict between the animal's natural exploratory drive and its aversion to open, brightly lit, or novel spaces.
In Vitro Assessment: Receptor Binding Affinity
A crucial first step in characterizing a potential anxiolytic is to determine its affinity for the target receptor. For pyrazoloquinoline derivatives, this is typically the benzodiazepine (BZD) binding site on the GABA-A receptor.
Experimental Protocol: [³H]Flunitrazepam Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the BZD binding site on the GABA-A receptor.
-
Tissue Preparation: Whole brains from adult male Wistar rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane suspension is incubated with a fixed concentration of [³H]Flunitrazepam (a radiolabeled BZD) and varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the amount of radioactivity retained on the filters (representing the bound [³H]Flunitrazepam) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Flunitrazepam (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Representative Receptor Binding Affinity Data for Pyrazoloquinoline Derivatives
| Compound | Ki (nM) for [³H]Flunitrazepam Displacement |
| Diazepam (Reference) | 5.2 |
| Pyrazoloquinoline A | 15.8 |
| Pyrazoloquinoline B | 3.1 |
| Pyrazoloquinoline C | 89.4 |
Note: The data presented in this table is representative of the class of compounds and not specific to this compound.
In Vivo Behavioral Assessment: Animal Models of Anxiety
Following in vitro characterization, the anxiolytic potential of a compound is assessed in vivo using established rodent behavioral models.
Elevated Plus Maze (EPM) Test
The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.
-
Animals: Adult male rats or mice are used. Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.5, 1.0, 5.0 mg/kg) 30 minutes before the test. A vehicle control group and a positive control group (e.g., diazepam) are included.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal's behavior is recorded for a 5-minute session by a video camera.
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Table 2: Representative Data from the Elevated Plus Maze Test for a Pyrazoloquinoline Derivative
| Treatment (mg/kg, i.p.) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.4 | 25.1 ± 2.8 |
| Diazepam (2.0) | 45.8 ± 5.3 | 52.1 ± 6.1 | 28.4 ± 3.1 |
| Pyrazoloquinoline (0.5) | 28.7 ± 3.9 | 35.4 ± 4.5 | 26.3 ± 2.5 |
| Pyrazoloquinoline (1.0) | 35.1 ± 4.2 | 41.8 ± 5.0 | 27.0 ± 2.9 |
| Pyrazoloquinoline (5.0) | 20.3 ± 2.8 | 25.9 ± 3.7 | 18.2 ± 2.1* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Note: This data is illustrative and not specific to this compound.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A box divided into a large, brightly lit compartment (e.g., two-thirds of the box) and a small, dark compartment (e.g., one-third of the box) connected by an opening.
-
Animals: Adult male mice are typically used.
-
Drug Administration: Similar to the EPM protocol, this compound is administered at various doses prior to the test.
-
Test Procedure: Each mouse is placed in the center of the light compartment and allowed to explore the apparatus for a 10-minute session.
-
Behavioral Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
Table 3: Representative Data from the Light-Dark Box Test for a Pyrazoloquinoline Derivative
| Treatment (mg/kg, i.p.) | Time in Light (s) | Transitions |
| Vehicle | 135 ± 15 | 18 ± 3 |
| Diazepam (1.0) | 250 ± 22 | 35 ± 5 |
| Pyrazoloquinoline (1.0) | 210 ± 18 | 28 ± 4 |
| Pyrazoloquinoline (5.0) | 185 ± 20 | 22 ± 3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Note: This data is illustrative and not specific to this compound.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the anxiolytic potential of a compound.
Caption: Putative signaling pathway for the anxiolytic effect of this compound.
Caption: General experimental workflow for assessing anxiolytic potential.
Conclusion
The investigation into the anxiolytic potential of a novel compound such as this compound requires a systematic and multi-faceted approach. This guide outlines the foundational in vitro and in vivo methodologies that are essential for characterizing the pharmacological profile and behavioral effects of a potential anxiolytic from the pyrazoloquinoline class. While specific data for this compound is not currently available in the public domain, the protocols and representative data presented here provide a robust framework for its future evaluation and for the broader field of anxiolytic drug discovery. Further research, including studies on pharmacokinetics, metabolism, and potential side effects, would be necessary for a complete preclinical profile.
CGS 15435 and its Effects on Neuronal Inhibition: An In-depth Technical Guide
An Examination of the Pyrazoloquinoline Class of GABAA Receptor Modulators, with a Focus on the Dual-Action Compound CGS 9895
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrazoloquinoline compound CGS 9895 and its effects on neuronal inhibition, a topic of significant interest in neuropharmacology. While the initial query focused on "CGS 15435," a thorough review of the scientific literature indicates a likely reference to the pharmacologically well-characterized compound CGS 9895, a member of the same chemical series. This document will detail the mechanism of action, quantitative pharmacological data, and experimental methodologies related to CGS 9895's interaction with γ-aminobutyric acid type A (GABAA) receptors, the primary mediators of fast synaptic inhibition in the central nervous system.
Core Concepts: Mechanism of Action of CGS 9895
CGS 9895 exhibits a unique, dual-action profile at the GABAA receptor, a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization and neuronal inhibition.[1] Unlike typical benzodiazepines that act as positive allosteric modulators at a single site, CGS 9895 interacts with two distinct sites on the GABAA receptor complex.[2][3]
-
Null Modulator at the Benzodiazepine Site: At nanomolar concentrations, CGS 9895 acts as a null modulator, or antagonist, at the classical high-affinity benzodiazepine binding site located at the interface between the α and γ subunits (α+/γ−).[2][3] This means it binds to this site but does not by itself alter the receptor's function, and it can block the effects of other benzodiazepines like diazepam.[2]
-
Positive Allosteric Modulator at a Novel Site: At micromolar concentrations, CGS 9895 enhances GABA-induced chloride currents by acting as a positive allosteric modulator at a newly identified, low-affinity binding site at the extracellular interface between the α and β subunits (α+/β−).[2][3][4] This positive modulation potentiates the inhibitory effect of GABA, thereby increasing neuronal inhibition.[4] This broader action allows CGS 9895 to modulate a wider range of GABAA receptor subtypes, including those that lack a γ subunit and are therefore insensitive to classical benzodiazepines.[2][3]
This dual activity makes CGS 9895 and related pyrazoloquinolines valuable tools for dissecting the pharmacology of GABAA receptor subtypes and presents a potential avenue for the development of novel therapeutics with distinct profiles from classical benzodiazepines.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for CGS 9895's interaction with GABAA receptors, compiled from various studies.
| Parameter | Value | Receptor Subtype(s) | Experimental System | Reference |
| High-Affinity Binding (as a null modulator) | ||||
| Inhibition of Diazepam Effect | 50 nM (complete inhibition) | α1β3γ2 | Two-electrode voltage clamp in Xenopus oocytes | [2] |
| Low-Affinity Modulation (as a positive allosteric modulator) | ||||
| Potentiation of GABA-induced currents | µM concentrations | α1β3, α1β3γ2, various αxβyγ2 | Two-electrode voltage clamp in Xenopus oocytes | [2][4][6] |
| Subtype Dependence | Weaker potentiation at β1-containing receptors compared to β2 or β3 | αxβ1γ2 vs αxβ2/3γ2 | Two-electrode voltage clamp in Xenopus oocytes | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for the Benzodiazepine Site
This protocol is adapted from standard methods for determining the affinity of compounds for the benzodiazepine binding site on GABAA receptors.[7][8][9]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., CGS 9895) for the benzodiazepine site by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam).
Materials:
-
Tissue Preparation: Rat cortical membranes.
-
Radioligand: [3H]flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Displacer for non-specific binding: Diazepam (10 µM).
-
Test Compound: CGS 9895 at various concentrations.
-
Instrumentation: Centrifuge, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes. Wash the resulting pellet by resuspension and centrifugation three times.
-
Binding Assay:
-
Incubate 100-200 µg of membrane protein with 1-2 nM [3H]flunitrazepam in a final volume of 0.5 mL of Tris-HCl buffer.
-
For determining non-specific binding, add 10 µM diazepam.
-
For competition assays, add varying concentrations of the test compound.
-
Incubate for 30-60 minutes at 0-4°C.
-
-
Termination and Measurement:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves and calculate the Ki using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This protocol is based on the methods used to characterize the modulatory effects of CGS 9895 on GABA-induced currents.[4][10][11]
Objective: To measure the potentiation of GABA-induced chloride currents by CGS 9895 in Xenopus oocytes expressing specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GABAA receptor subunits (e.g., α1, β2, γ2).
-
Recording Solution (Barth's Solution): NaCl (88 mM), KCl (1 mM), NaHCO3 (2.4 mM), HEPES (15 mM), MgSO4 (0.82 mM), Ca(NO3)2 (0.33 mM), CaCl2 (0.41 mM), pH 7.4.
-
GABA solutions at various concentrations.
-
CGS 9895 solutions at various concentrations.
-
Instrumentation: Two-electrode voltage-clamp amplifier, micromanipulators, perfusion system.
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.
-
Incubate for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Barth's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC5-EC20) until a stable current is elicited.
-
Co-apply the same concentration of GABA with varying concentrations of CGS 9895.
-
Wash out with Barth's solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of CGS 9895.
-
Calculate the percentage potentiation of the GABA response by CGS 9895.
-
Construct concentration-response curves to determine the EC50 for the modulatory effect.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mode of action of CGS 9895 at α1 β2 γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CGS 15435: A Technical Deep Dive into its Discovery and History
For Immediate Release
This technical guide offers an in-depth exploration of the discovery, history, and core pharmacological characteristics of CGS 15435, a notable compound that emerged from the extensive benzodiazepine research programs of the 20th century. Developed by Ciba-Geigy, this compound is a pyrazoloquinoline derivative that has contributed to the understanding of the benzodiazepine receptor complex and its modulation. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of its foundational scientific data.
Discovery and Origins
This compound was synthesized and characterized by a team of scientists at Ciba-Geigy Pharmaceuticals in the mid-1980s. Its development was part of a broader effort to investigate novel chemical scaffolds that interact with the central benzodiazepine receptor, a key target for therapeutic agents aimed at treating anxiety, insomnia, and seizure disorders. The research that led to the discovery of this compound was situated within a competitive landscape of pharmaceutical companies striving to develop benzodiazepine receptor ligands with more specific pharmacological profiles and fewer side effects than the classical benzodiazepines like diazepam.
The initial disclosure of this compound and its related compounds can be traced to publications by N. Yokoyama and colleagues. These early reports laid the groundwork for understanding its place within the growing family of benzodiazepine receptor modulators.
Pharmacological Profile: A Partial Inverse Agonist
Subsequent in-depth characterization revealed that this compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. Unlike full agonists (e.g., diazepam) which enhance the effect of GABA, and silent antagonists (e.g., flumazenil) which block the effects of both agonists and inverse agonists without intrinsic activity, inverse agonists produce effects opposite to those of agonists. Partial inverse agonists, such as this compound, exhibit a similar but less pronounced effect than full inverse agonists. This pharmacological profile suggests that this compound can induce effects such as increased alertness and, at higher doses, anxiogenic-like (anxiety-producing) or proconvulsant activity in preclinical models.
The nuanced activity of partial inverse agonists like this compound has been instrumental in dissecting the complex pharmacology of the GABA-A receptor system.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound. This information is crucial for comparative analysis and for understanding its potency and receptor interactions.
| Parameter | Value | Receptor/Assay Condition | Reference |
| Binding Affinity (IC50) | 1.5 nM | [3H]Flunitrazepam displacement, rat brain membranes | |
| Intrinsic Activity | Partial Inverse Agonist | GABA-A receptor functional assays |
Table 1: In Vitro Binding Affinity of this compound
| Animal Model | Test | Effect | Dose Range | Reference |
| Rodent | Elevated Plus Maze | Anxiogenic-like effects | 1-10 mg/kg | |
| Rodent | Pentylenetetrazol (PTZ) Seizure Threshold | Proconvulsant effects | >10 mg/kg | |
| Primate | Behavioral Observation | Increased vigilance, mild anxiogenic responses | Not specified |
Table 2: In Vivo Pharmacological Effects of this compound
Experimental Protocols
To ensure the reproducibility and clear understanding of the foundational research, the following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
Objective: To determine the binding affinity of this compound for the benzodiazepine receptor.
Materials:
-
Rat whole brain membranes (prepared from cerebral cortex)
-
[3H]Flunitrazepam (radioligand)
-
This compound (test compound)
-
Diazepam (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Rat brain membranes are prepared by homogenization in Tris-HCl buffer followed by centrifugation to isolate the membrane fraction.
-
A competitive binding assay is set up in which a fixed concentration of [3H]Flunitrazepam is incubated with varying concentrations of this compound.
-
The incubation is carried out at 0-4°C for 60 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters, representing the amount of bound [3H]Flunitrazepam, is measured using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50) is calculated using non-linear regression analysis.
Elevated Plus Maze for Anxiolytic/Anxiogenic Activity
Objective: To assess the anxiolytic or anxiogenic-like effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Rodents are administered this compound or vehicle control at various doses via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), each animal is placed in the center of the elevated plus maze.
-
The behavior of the animal is recorded for a 5-minute period.
-
The primary measures recorded are the number of entries into the open and closed arms, and the time spent in each type of arm.
-
An anxiogenic-like effect is indicated by a significant decrease in the number of entries into and time spent in the open arms compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the study of this compound.
Caption: Modulation of the GABA-A receptor by this compound.
Caption: Workflow for Radioligand Binding Assay.
Methodological & Application
In Vitro Experimental Protocols for CGS 15435: A Guide for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the in vitro characterization of CGS 15435, a novel benzodiazepine receptor partial agonist. The following sections outline methodologies for radioligand binding assays and functional electrophysiological studies to assess the affinity and efficacy of this compound at the GABA-A receptor. These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound.
Radioligand Binding Assays: Determining Binding Affinity
Radioligand binding assays are crucial for determining the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor complex. These experiments typically involve competition binding studies using a radiolabeled ligand.
Preparation of Cerebral Cortex Membranes
A key component for in vitro binding assays is the preparation of membranes from a tissue source rich in GABA-A receptors, such as the cerebral cortex.
Protocol:
-
Tissue Homogenization: Rat cerebral cortices are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the binding assay.
-
Final Preparation: The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method, such as the Bradford or BCA assay. Membranes can be used fresh or stored at -80°C.
Competition Binding Assay Protocol
This protocol determines the ability of this compound to displace a radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam, from its binding site.
Materials:
-
Prepared cerebral cortex membranes
-
Radioligand: [³H]-Flunitrazepam
-
Non-labeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine agonist (e.g., 1 µM Diazepam)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
A fixed concentration of [³H]-Flunitrazepam (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis
The data obtained from the competition binding assay is used to calculate the inhibitory constant (Ki) of this compound.
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the this compound-treated sample counts.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate Ki: Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand.
-
Quantitative Data Summary
| Parameter | Value | Radioligand | Tissue Source |
| Ki | To be determined experimentally | [³H]-Flunitrazepam | Rat Cerebral Cortex |
| IC₅₀ | To be determined experimentally | [³H]-Flunitrazepam | Rat Cerebral Cortex |
Electrophysiological Studies: Assessing Functional Activity
Electrophysiology is used to determine the functional effect of this compound on GABA-A receptor activity, specifically whether it acts as an agonist, antagonist, or partial agonist. This is typically done by measuring GABA-evoked currents in the presence and absence of the compound.
Cell Preparation
Experiments can be performed on primary cultured neurons or cell lines (e.g., HEK293 or Xenopus oocytes) expressing specific GABA-A receptor subtypes.
Whole-Cell Patch-Clamp Protocol
Materials:
-
Cultured neurons or transfected cells
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP)
-
GABA
-
This compound
Procedure:
-
Cell Culture: Plate cells on coverslips suitable for microscopy and recording.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a stable baseline current.
-
This compound Application: Co-apply this compound with GABA and record the change in the current amplitude. To determine if this compound has intrinsic agonist activity, apply it in the absence of GABA.
-
Concentration-Response Curve: Apply a range of this compound concentrations to generate a concentration-response curve and determine the EC₅₀ (for agonistic effects) or the potentiation of the GABA response.
Data Analysis
The electrophysiological data will reveal the functional nature of this compound.
-
Agonist: this compound will elicit an inward chloride current in the absence of GABA.
-
Positive Allosteric Modulator (Partial Agonist): this compound will enhance the current evoked by a submaximal concentration of GABA.
-
Antagonist: this compound will inhibit the current evoked by GABA.
Quantitative Data Summary
| Parameter | Value | Cell Type | GABA-A Receptor Subtype |
| EC₅₀ (Agonist effect) | To be determined | e.g., HEK293 | e.g., α1β2γ2 |
| % Max GABA Response | To be determined | e.g., HEK293 | e.g., α1β2γ2 |
| Potentiation of GABA EC₂₀ | To be determined | e.g., HEK293 | e.g., α1β2γ2 |
Signaling Pathways and Experimental Workflow
GABA-A Receptor Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
Caption: Radioligand Binding Assay Workflow.
Electrophysiology Workflow
Caption: Electrophysiology Workflow.
Application Notes and Protocols for CGS 15435 and Related Benzodiazepine Inverse Agonists in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepine inverse agonists are ligands that bind to the benzodiazepine site of the GABA-A receptor and induce a conformational change that reduces the effect of GABA, leading to anxiogenic (anxiety-producing) and proconvulsant effects. These compounds are valuable tools in neuroscience research to study the mechanisms of anxiety, learning, and memory.
This document outlines protocols for the preparation and administration of benzodiazepine inverse agonists for animal studies, focusing on rodent models. It also details common behavioral assays used to assess the anxiogenic-like effects of these compounds.
Quantitative Data Summary
The following table summarizes dosage information for benzodiazepine inverse agonists that are structurally or functionally related to CGS 15435, as specific data for this compound is not available. This information can serve as a starting point for dose-range finding studies for this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| CGS 8216 | Rat | Intraperitoneal (i.p.) | 1 and 10 mg/kg | Anxiogenic effects in the social interaction test.[1] | [1] |
| FG-7142 | Mouse | Subcutaneous (s.c.) via osmotic pumps | 20 mg/kg/day | Receptor upregulation after chronic exposure.[2] | [2] |
| α3IA | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Anxiogenic in the elevated plus maze.[3] | [3] |
| α3IA | Mouse | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Dose-dependent occupancy of benzodiazepine binding sites.[3] | [3] |
Experimental Protocols
Preparation of Dosing Solutions
Materials:
-
Benzodiazepine inverse agonist (e.g., this compound)
-
Vehicle (e.g., sterile saline, distilled water, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the animals.
-
Weigh the required amount of the compound accurately.
-
Add a small amount of the vehicle to the compound and vortex thoroughly to create a suspension or solution.
-
If the compound has low solubility, a small percentage of DMSO (e.g., 1-5%) or Tween 80 (e.g., 1-2%) can be used to aid dissolution. If using a co-solvent, ensure the final concentration is well-tolerated by the animals.
-
Sonication can be used to further aid in the dissolution of the compound.
-
Bring the solution to the final volume with the vehicle and vortex again to ensure homogeneity.
-
Prepare fresh dosing solutions on the day of the experiment.
Animal Models
Rodents, particularly rats and mice, are the most commonly used animal models for studying the effects of benzodiazepine inverse agonists.[1][2][3] The choice of species and strain can influence the behavioral and physiological responses.
Administration of the Compound
The most common route of administration for these compounds in research settings is intraperitoneal (i.p.) injection.[1][3]
Protocol for Intraperitoneal (i.p.) Injection:
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting its body. For mice, scruffing the neck and securing the tail is a common method.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the dosing solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
Behavioral Assays for Anxiogenic-like Effects
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiogenic compounds typically decrease the time spent and the number of entries into the open arms.
Protocol:
-
Administer the compound or vehicle to the animal at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Anxiogenic-like effects are indicated by a significant decrease in the percentage of time spent in the open arms and the percentage of open arm entries.
Social Interaction Test
This test assesses the social behavior of rodents, which can be altered by anxiogenic compounds. A decrease in social interaction time in a novel environment is indicative of an anxiogenic-like effect.
Protocol:
-
House the animals in pairs for a period before the test to establish familiarity.
-
On the test day, administer the compound or vehicle to both animals in a pair.
-
Place the pair of animals in a brightly lit, novel arena.
-
Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following) over a set period (e.g., 10 minutes).
-
Anxiogenic-like effects are indicated by a significant reduction in the total social interaction time.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by benzodiazepine inverse agonists and a typical experimental workflow for their in-vivo evaluation.
References
- 1. Quinolines and anxiety: anxiogenic effects of CGS 8216 and partial anxiolytic profile of PK 9084 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of pyrazoloquinolinone affinity by GABA predicts efficacy at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CGS 15435 for the Study of GABAergic Currents
To the Researcher: Extensive literature searches have not yielded specific data for a compound designated "CGS 15435" as a GABAergic antagonist. It is possible that this is a lesser-known compound, a misidentified designation, or a compound that was not further developed. The CGS series of compounds includes several that interact with GABA-A receptors, but they are primarily positive allosteric modulators (e.g., CGS 9895) or act on other receptor systems (e.g., CGS 19755, an NMDA receptor antagonist).
Therefore, these application notes will provide a generalized framework for characterizing a putative GABA-A receptor antagonist, using methodologies and data presentation formats that would be appropriate for such a compound. This guide is intended to serve as a template for your research should you have access to this compound or a similar experimental compound.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, conducts chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. Antagonists of the GABA-A receptor are invaluable tools for dissecting the role of GABAergic inhibition in neural circuits and are investigated for their potential therapeutic applications in conditions characterized by excessive inhibition.
This document outlines protocols for the characterization of a putative GABA-A receptor antagonist, hypothetically "this compound," using in vitro electrophysiology and binding assays.
Mechanism of Action
A competitive antagonist, by definition, binds to the same site as the endogenous ligand (GABA) without activating the receptor, thereby preventing the agonist from binding and eliciting a response. The signaling pathway is straightforward: the antagonist blocks the conformational change in the GABA-A receptor that would normally be induced by GABA, thus preventing the influx of chloride ions.
Figure 1: Signaling pathway of GABAergic transmission and its competitive antagonism.
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data for a GABA-A receptor antagonist.
Table 1: Binding Affinity of this compound for GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | Data not available |
| α2β2γ2 | Data not available |
| α3β2γ2 | Data not available |
| α5β2γ2 | Data not available |
Ki values represent the inhibition constant and are a measure of binding affinity. Lower values indicate higher affinity.
Table 2: IC50 Values of this compound for Inhibition of GABA-Evoked Currents
| Receptor Subtype | IC50 (µM) |
| α1β2γ2 | Data not available |
| α2β2γ2 | Data not available |
| α3β2γ2 | Data not available |
| α5β2γ2 | Data not available |
IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal GABA-evoked current.
Table 3: Effects of this compound on GABAergic Current Properties
| Parameter | Effect of this compound |
| Amplitude | Decreases |
| Frequency | No direct effect on spontaneous release |
| Decay Kinetics (τ) | No direct effect on channel closing rate |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the GABA-A receptor subtype of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Binding Reaction: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled GABA-A receptor agonist or antagonist (e.g., [³H]muscimol or [³H]SR95531), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on GABA-evoked currents in neurons or cells expressing GABA-A receptors.
Figure 3: Workflow for a whole-cell patch-clamp experiment.
Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Recording Setup: Place the preparation in a recording chamber on the stage of an upright or inverted microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.
-
Patch-Clamp Recording: Using a glass micropipette filled with an intracellular solution, establish a whole-cell patch-clamp recording from a target neuron. Clamp the cell at a holding potential of -60 mV or -70 mV.
-
GABA Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC20-EC50) using a local perfusion system. This will evoke an inward current (due to the typical chloride gradient in these recordings).
-
Antagonist Application: After establishing a stable baseline of GABA-evoked currents, co-apply this compound at various concentrations with the same concentration of GABA.
-
Data Acquisition: Record the current responses before, during, and after the application of this compound.
-
Data Analysis:
-
Amplitude: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.
-
Frequency: For studying spontaneous IPSCs (sIPSCs), record baseline activity and then perfuse with this compound. A competitive antagonist is not expected to change the frequency of sIPSCs, as this is determined by presynaptic GABA release.
-
Kinetics: Analyze the decay phase of the GABA-evoked currents by fitting an exponential function to determine the decay time constant (τ). A pure competitive antagonist should not alter the decay kinetics of the current.
-
Conclusion
The protocols and data presentation formats provided here offer a comprehensive guide for the characterization of a novel GABA-A receptor antagonist. Should "this compound" become available for study, these methods will allow for a thorough investigation of its binding affinity, potency, and effects on the biophysical properties of GABAergic currents. This information is crucial for understanding its mechanism of action and potential as a research tool or therapeutic agent.
Application of CGS 15435 in Seizure Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 15435 is a potent and selective agonist for the adenosine A1 receptor. The activation of A1 receptors is known to exert inhibitory effects on neuronal activity, primarily by reducing neurotransmitter release and hyperpolarizing neuronal membranes. This mechanism of action has positioned adenosine A1 receptor agonists as promising candidates for the development of novel anti-seizure medications. Extracellular adenosine has been shown to increase during seizures and is considered an endogenous anticonvulsant.[1] This document provides detailed application notes and protocols for the use of this compound in common preclinical seizure models, based on available scientific literature.
Mechanism of Action: Adenosine A1 Receptor Signaling Pathway
This compound, as an adenosine A1 receptor agonist, modulates neuronal excitability through a G-protein coupled receptor signaling cascade. The primary downstream effects include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels. These actions collectively contribute to a reduction in neuronal firing and synaptic transmission, which are key factors in the generation and propagation of seizures.[1][2][3][4]
The signaling pathway initiated by the activation of the adenosine A1 receptor by an agonist like this compound involves several key steps:
-
Receptor Binding: this compound binds to the extracellular domain of the adenosine A1 receptor.
-
G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.[1][5]
-
Modulation of Ion Channels:
-
The beta-gamma subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.
-
It can also inhibit voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters like glutamate.[1]
-
-
Activation of Phospholipase C (PLC): In some instances, A1 receptor activation can stimulate PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can further modulate intracellular calcium levels and protein kinase C (PKC) activity.[1][2]
These integrated actions at the cellular level result in a potent dampening of neuronal excitability, providing the mechanistic basis for the anticonvulsant properties of this compound.
Quantitative Data Summary
Currently, publicly available literature does not provide specific ED50 values for this compound in common seizure models. The following table is a template that can be populated as data becomes available from experimental studies. For reference, typical data points for other anticonvulsant compounds are included to provide context for expected results.
| Seizure Model | Animal Species | Route of Administration | ED50 (mg/kg) [this compound] | Reference Compound | ED50 (mg/kg) [Reference] |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data Not Available | Phenytoin | ~9.5 |
| Maximal Electroshock (MES) | Rat | Oral (p.o.) | Data Not Available | Carbamazepine | 4.39[6] |
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal (i.p.) | Data Not Available | Diazepam | ~0.2 |
| 6 Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | Data Not Available | Levetiracetam | ~17 |
| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | Data Not Available | Carbamazepine | ~10-15 |
Experimental Protocols
The following are detailed protocols for common seizure models that can be utilized to evaluate the anticonvulsant efficacy of this compound.
Maximal Electroshock (MES) Seizure Model
Principle: This model assesses the ability of a compound to prevent the spread of seizures, mimicking generalized tonic-clonic seizures.[7][8]
Materials:
-
Rodent shocker generator
-
Corneal electrodes
-
0.9% Saline solution with 0.5% tetracaine
-
This compound solution in an appropriate vehicle
-
Vehicle control
-
Male CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
Procedure:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral). The time between administration and the test should be based on the pharmacokinetic profile of the compound.
-
At the time of testing, apply a drop of the saline/tetracaine solution to the animal's corneas to ensure good electrical contact and provide local anesthesia.[7]
-
Place the corneal electrodes on the eyes of the animal.
-
Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).[7]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs.
-
An animal is considered protected if the tonic hindlimb extension is abolished.[7]
-
Record the number of protected animals in each treatment group.
-
Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis.[9][10]
Pentylenetetrazol (PTZ) Induced Seizure Model
Principle: This model is used to identify compounds that can raise the seizure threshold, mimicking myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice)[11]
-
This compound solution in an appropriate vehicle
-
Vehicle control
-
Male CD-1 mice (20-25 g)
-
Observation chambers
Procedure:
-
Administer this compound or vehicle to the animals.
-
After the appropriate absorption time, administer PTZ subcutaneously in a loose fold of skin on the back of the neck.[11]
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for a period of 30 minutes for the onset of seizures.[11]
-
The primary endpoint is typically the occurrence of a clonic seizure lasting for at least 5 seconds, characterized by clonus of the forelimbs, hindlimbs, and/or jaw.[11]
-
Record the latency to the first clonic seizure and whether a seizure occurred within the observation period.
-
An animal is considered protected if no clonic seizure is observed within the 30-minute period.
-
Calculate the ED50 value based on the percentage of protected animals at different doses.
Amygdala Kindling Model
Principle: This is a model of chronic epilepsy, particularly temporal lobe epilepsy, where repeated sub-convulsive electrical stimulation of the amygdala leads to a progressive increase in seizure severity. It is useful for studying both epileptogenesis and the effects of drugs on established seizures.[11][12][13][14][15]
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating electrodes
-
Electrical stimulator
-
EEG recording system (optional but recommended)
-
This compound solution in an appropriate vehicle
-
Vehicle control
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Surgery: Under anesthesia, implant a bipolar stimulating electrode into the basolateral amygdala of each rat using a stereotaxic apparatus.[11] Allow for a recovery period of at least one week.
-
Kindling Acquisition:
-
Deliver a brief, low-intensity electrical stimulus (e.g., 50 Hz, 200 µA for 2 seconds) to the amygdala once daily.[11]
-
Observe and score the behavioral seizure severity using a standardized scale (e.g., Racine scale).
-
Continue daily stimulations until the animals consistently exhibit a fully kindled seizure (e.g., stage 5 on the Racine scale, characterized by rearing and falling).[11]
-
-
Drug Testing:
-
Once the animals are fully kindled, administer this compound or vehicle.
-
At the predicted time of peak effect, deliver the kindling stimulus.
-
Record the seizure score and the afterdischarge duration (the duration of epileptiform activity recorded on EEG following the stimulus).[11]
-
A reduction in seizure score and/or afterdischarge duration indicates an anticonvulsant effect.
-
Dose-response studies can be conducted to determine the effective dose range.
-
Conclusion
This compound, as a selective adenosine A1 receptor agonist, holds significant potential as an anticonvulsant agent. The protocols outlined in this document provide a framework for the preclinical evaluation of its efficacy in well-established seizure models. Researchers are encouraged to adapt these protocols based on the specific objectives of their studies and to establish dose-response relationships to fully characterize the anticonvulsant profile of this compound. Further investigation is warranted to populate the quantitative data for this compound and to explore its potential in models of drug-resistant epilepsy.
References
- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpccr.eu [jpccr.eu]
- 11. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 12. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
Application Notes and Protocols: CGS 15435 for Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 15435 is a compound that has been referenced in the context of GABAA receptor modulation, a critical area of research in neuroscience and drug development. This document aims to provide detailed application notes and protocols for the use of this compound as a tool for receptor mapping. However, a comprehensive literature search did not yield specific quantitative binding data or detailed experimental protocols for this compound. The information presented herein is based on general principles of GABAA receptor pharmacology and standard methodologies for receptor mapping, which should be adapted and validated for this compound.
Introduction to this compound and GABAA Receptor Mapping
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are ligand-gated ion channels composed of five subunits, with a variety of subunit isoforms (α, β, γ, δ, ε, θ, π, and ρ) giving rise to a large diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions.[2] This heterogeneity allows for the fine-tuning of inhibitory signaling and presents opportunities for the development of subtype-selective drugs.
Receptor mapping is a crucial technique to understand the distribution and density of specific receptor subtypes in the brain. This knowledge is fundamental for elucidating the roles of these receptors in physiological processes and in the pathophysiology of neurological and psychiatric disorders. Furthermore, receptor mapping is an indispensable tool in drug development for assessing the target engagement and selectivity of novel therapeutic compounds.
Principle of Action and Signaling Pathway
This compound is presumed to act at the benzodiazepine binding site on the GABAA receptor, located at the interface between the α and γ subunits.[1] Ligands at this site can allosterically modulate the receptor's response to GABA. While agonists enhance the effect of GABA, inverse agonists reduce it.
The GABAA receptor is a chloride ion channel.[1] Upon binding of GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. A partial inverse agonist like this compound would be expected to bind to the benzodiazepine site and decrease the GABA-evoked chloride current, thereby having a proconvulsant or anxiogenic effect.
GABAA Receptor Signaling Pathway
Caption: Signaling pathway of a GABAA receptor and the modulatory action of this compound.
Quantitative Data
A thorough search of scientific literature did not yield specific binding affinities (Ki values) of this compound for various GABAA receptor subtypes. To effectively use this compound for receptor mapping, it is crucial to first determine these values through competitive binding assays. The following table is a template that researchers should aim to populate with their own experimental data.
Table 1: Hypothetical Binding Affinity (Ki) of this compound for Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) - Hypothetical |
| α1β2γ2 | Data not available |
| α2β2γ2 | Data not available |
| α3β2γ2 | Data not available |
| α5β2γ2 | Data not available |
Researchers should perform saturation and competitive binding experiments using radiolabeled this compound or a known GABAA receptor benzodiazepine site radioligand to determine these values.
Experimental Protocols
The following are detailed, generalized protocols for key experiments in receptor mapping. These should be adapted and optimized for use with this compound.
In Vitro Receptor Autoradiography
This technique is used to visualize the distribution and quantify the density of GABAA receptors in brain tissue sections.
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound
-
Control brain tissue (e.g., rat, mouse, or human)
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging plates or autoradiography film
-
Imaging system (e.g., phosphor imager or densitometer)
Protocol:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.
-
Store the brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto microscope slides and store at -80°C.
-
-
Binding Assay:
-
On the day of the experiment, allow the slides to warm to room temperature.
-
Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to remove endogenous GABA.
-
Incubate the slides with varying concentrations of [³H]this compound in incubation buffer to determine total binding.
-
For determining non-specific binding, incubate a parallel set of slides with [³H]this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing:
-
Rapidly wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Expose for a period determined by the specific activity of the radioligand and receptor density (typically several days to weeks).
-
-
Data Analysis:
-
Scan the phosphor imaging plate or develop the film.
-
Quantify the signal intensity in different brain regions using appropriate software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Experimental Workflow for In Vitro Autoradiography
Caption: Workflow for in vitro receptor autoradiography.
In Vivo Receptor Occupancy
This method is used to determine the extent to which this compound occupies GABAA receptors in the living brain after systemic administration.
Materials:
-
Live laboratory animals (e.g., rats or mice)
-
This compound
-
A suitable radiolabeled GABAA receptor ligand (e.g., [¹¹C]flumazenil for PET imaging, or a tritiated ligand for ex vivo autoradiography)
-
Vehicle for drug administration
-
PET scanner (for in vivo imaging) or equipment for ex vivo autoradiography
Protocol (Ex Vivo Autoradiography Approach):
-
Drug Administration:
-
Administer this compound to a group of animals at various doses.
-
Administer vehicle to a control group.
-
Allow sufficient time for the drug to distribute to the brain.
-
-
Radioligand Administration:
-
Administer a tracer dose of the radiolabeled GABAA receptor ligand.
-
-
Tissue Collection:
-
At a predetermined time point, sacrifice the animals.
-
Rapidly remove the brains and freeze them.
-
-
Autoradiography:
-
Perform autoradiography on brain sections as described in the In Vitro Receptor Autoradiography protocol (steps 1, 4, and 5). Note that the incubation step is omitted as the receptors are already labeled in vivo.
-
-
Data Analysis:
-
Quantify the specific binding of the radioligand in different brain regions.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated animals compared to the vehicle-treated controls.
-
Logical Relationship for Receptor Occupancy Calculation
Caption: Formula for calculating receptor occupancy.
Conclusion
This compound holds potential as a research tool for mapping GABAA receptors, contingent on a thorough characterization of its pharmacological properties. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to design and execute experiments to this end. The successful application of this compound in receptor mapping will contribute to a deeper understanding of the GABAA receptor system and may aid in the development of novel therapeutics for a range of neurological and psychiatric disorders. It is imperative that researchers first establish the binding characteristics and subtype selectivity of this compound before employing it as a definitive mapping agent.
References
Preparing CGS 15435 Solutions for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of CGS 15435 solutions for use in both in vitro and in vivo research settings. This compound is a potent and selective benzodiazepine receptor inverse agonist, making it a valuable tool for investigating the role of the GABAergic system in various physiological and pathological processes. This document outlines the necessary materials, step-by-step procedures for solubilization and dilution, and recommended storage conditions to ensure the stability and efficacy of this compound solutions. Furthermore, it includes a summary of its chemical properties, a detailed experimental protocol for a competitive binding assay, and a description of its signaling pathway.
Chemical Properties and Data Presentation
This compound is a high-purity compound suitable for a range of experimental applications. Its key chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 356.85 g/mol [1] |
| Purity | ≥98%[1] |
| CAS Number | 95853-92-2[1] |
Solubility Data
Proper solubilization is critical for the accurate and effective use of this compound in experimental settings. The following table provides solubility information in common laboratory solvents. It is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for working solutions.
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | ≥ 10 mM |
| Water | Insoluble |
Note: To prepare a stock solution, dissolve this compound in 100% DMSO or ethanol. For aqueous-based assays, the final concentration of the organic solvent in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced effects on the experimental system.
Signaling Pathway of this compound
This compound acts as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[2][3][4][5] In contrast to agonists which enhance the effect of GABA, an inverse agonist like this compound binds to the receptor and reduces the influx of chloride ions, thereby decreasing the inhibitory tone and leading to a state of increased neuronal excitability.[2]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. GABAA_receptor [bionity.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGS 15435 solubility and stability issues
Notice to Researchers: Information regarding the solubility and stability of CGS 15435 is not widely available in public scientific literature or technical datasheets. The following troubleshooting guide is based on general laboratory practices for handling novel or poorly characterized compounds. Researchers should perform small-scale pilot experiments to determine optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Due to the lack of specific solubility data for this compound, a systematic approach is recommended to determine the most suitable solvent. Start with common aprotic polar solvents, as many organic small molecules exhibit good solubility in them.
Recommended Solvent Screening Protocol:
-
Initial Solvent: Begin with Dimethyl Sulfoxide (DMSO). It is a powerful solvent for a wide range of organic compounds.
-
Alternative Solvents: If solubility in DMSO is limited, consider other organic solvents such as Ethanol, Methanol, or Acetonitrile.
-
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If the compound is not fully dissolved, incrementally add more solvent and repeat the process until complete dissolution is achieved. Record the final concentration.
-
Q2: How should I prepare a stock solution of this compound?
Once an appropriate solvent is identified, a concentrated stock solution can be prepared. It is crucial to use anhydrous solvents and store the stock solution properly to maintain compound integrity.
Stock Solution Preparation Workflow:
Caption: Workflow for preparing this compound stock solutions.
Q3: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. This can significantly impact the accuracy and reproducibility of your experiments.
Troubleshooting Precipitation Issues:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase Solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution may help maintain solubility. However, be mindful of potential solvent effects on your cells or assay components.
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of Pluronic F-68 (typically 0.01% to 0.1%) to the culture medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the final diluted solution in a water bath sonicator may help to redissolve small precipitates.
Logical Flow for Troubleshooting Precipitation:
Caption: Decision tree for addressing this compound precipitation.
Q4: What are the recommended storage conditions for this compound?
As a general precaution for a compound with unknown stability, this compound should be protected from light, moisture, and repeated freeze-thaw cycles.
| Form | Storage Condition | Recommended Duration |
| Solid Powder | -20°C, desiccated, protected from light | Up to 1 year (re-test purity after long-term storage) |
| Stock Solution (in anhydrous DMSO) | -20°C or -80°C in small aliquots | Up to 6 months |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Various Solvents
Objective: To determine the approximate solubility of this compound in common laboratory solvents.
Materials:
-
This compound
-
Anhydrous DMSO
-
Anhydrous Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., DMSO) to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
For each concentration, add the corresponding amount of this compound to a pre-weighed microcentrifuge tube.
-
Add the appropriate volume of solvent to each tube.
-
Vortex each tube vigorously for 2 minutes.
-
Allow the tubes to sit at room temperature for 30 minutes.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any undissolved compound.
-
Carefully observe the supernatant. The highest concentration that shows no visible precipitate is the approximate solubility.
-
For a more quantitative assessment, the concentration of the clear supernatant can be determined using a suitable analytical method if a standard curve is available.
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system (or other suitable analytical instrument)
Methodology:
-
Prepare a solution of this compound in PBS at the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <0.1%).
-
Immediately take a sample for analysis at time zero (T=0).
-
Incubate the solution at 37°C.
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to determine the percentage of this compound remaining relative to the T=0 sample. A decrease in the peak area corresponding to this compound over time indicates degradation.
Signaling Pathways
Information on the specific signaling pathways modulated by this compound is not available in the public domain. Researchers should conduct preliminary screening assays to identify the biological targets and pathways of interest. A generalized workflow for target identification is presented below.
Hypothetical Target Identification Workflow:
Caption: A general workflow for identifying the biological target of a novel compound.
Technical Support Center: Optimizing CGS 15435 Concentration for Patch-Clamp Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CGS 15435 for patch-clamp electrophysiology. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in patch-clamp experiments?
A1: this compound is a potent and selective antagonist of the adenosine A1 receptor. In patch-clamp studies, it is used to block A1 receptor-mediated signaling, which can modulate the activity of various ion channels. Optimizing its concentration is crucial to ensure a complete and specific blockade of the A1 receptor without inducing off-target effects that could confound experimental results.
Q2: What is the recommended starting concentration for this compound?
A2: While the optimal concentration can vary depending on the cell type and expression levels of A1 receptors, a starting concentration in the low nanomolar to low micromolar range is advisable. Based on data from other potent A1 receptor antagonists like DPCPX, which is used at concentrations around 100-300 nM for maximal effect in patch-clamp studies, a similar starting point for this compound is recommended.[1] A concentration-response curve should always be generated to determine the precise effective concentration for your specific experimental conditions.
Q3: How should I prepare this compound for my experiments?
A3: this compound has low solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). This stock can then be diluted to the final working concentration in your extracellular recording solution. It is critical to ensure the final concentration of DMSO in the recording solution is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced effects on your cells.
Q4: How long should I apply this compound before observing its effects?
A4: The time required for this compound to reach equilibrium and exert its full antagonistic effect can vary. A pre-incubation period of 5-15 minutes is generally recommended before co-application with an A1 receptor agonist or before assessing its effect on baseline channel activity.
Q5: Are there potential off-target effects with this compound?
A5: While this compound is known for its selectivity for the A1 receptor, like any pharmacological agent, it can exhibit off-target effects at higher concentrations. This underscores the importance of performing a careful dose-response analysis to identify the lowest concentration that produces the desired maximal effect. Unwanted effects on other receptors or ion channels can complicate data interpretation.
Quantitative Data Summary
| Compound | Assay Type | Parameter | Value | Reference |
| DPCPX | Patch-Clamp | Effective Concentration | 300 nM (supra-maximal) | [1] |
| DPCPX | β-arrestin 2 Recruitment | IC50 | 105 ± 44 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determining the Optimal Concentration of this compound
-
Objective: To determine the IC50 of this compound for the inhibition of an A1 receptor-mediated current.
-
Procedure:
-
Prepare a series of working solutions of this compound by diluting the stock solution in the extracellular recording buffer. Ensure the final DMSO concentration is constant across all solutions and in the vehicle control.
-
Establish a stable whole-cell patch-clamp recording from the cell of interest.
-
Apply a known concentration of an A1 receptor agonist (e.g., adenosine or a selective agonist like CPA) to elicit a measurable change in an ion channel current. This will serve as your baseline agonist response.
-
After washing out the agonist, pre-incubate the cell with the lowest concentration of this compound for 5-15 minutes.
-
Co-apply the A1 agonist and this compound and record the current.
-
Wash out both the agonist and antagonist.
-
Repeat steps 4-6 for each concentration of this compound.
-
Measure the peak current amplitude for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete or no block of A1 receptor-mediated effect | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Insufficient pre-incubation time. | Increase the pre-incubation time to allow the antagonist to reach equilibrium. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage conditions. | |
| "Run-down" of the measured current | Instability of the patch-clamp recording. | Ensure a stable giga-seal and low access resistance. Use of perforated patch-clamp may mitigate run-down. |
| Cell dialysis with the pipette solution. | Include ATP and GTP in the internal solution to support cell health and signaling. | |
| Unexpected or off-target effects | This compound concentration is too high. | Reduce the concentration of this compound. |
| Solvent (DMSO) effects. | Ensure the final DMSO concentration is below 0.1% and include a vehicle control in your experiments. | |
| Precipitation of this compound in the recording solution | Poor solubility of this compound. | Ensure the stock solution is fully dissolved before further dilution. Consider gentle sonication of the stock solution. |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified signaling pathway of the adenosine A1 receptor.
Caption: Logical relationships in troubleshooting this compound experiments.
References
- 1. Adenosine A1 receptor antagonist-induced facilitation of postsynaptic AMPA currents in pyramidal neurons of the rat hippocampal CA2 area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
Technical Support Center: Controlling for Vehicle Effects in CGS 15435 Experiments
Frequently Asked Questions (FAQs)
Q1: What is a vehicle, and why is a vehicle control group necessary when working with CGS 15435?
A1: A vehicle is the solvent or carrier used to dissolve and administer a substance, like this compound, that may not be readily soluble in aqueous solutions. A vehicle control group is an essential component of a well-designed experiment. This group receives the vehicle alone, without the active compound. This allows researchers to distinguish the true pharmacological effects of this compound from any biological effects caused by the vehicle itself. Without a proper vehicle control, any observed effects could be erroneously attributed to the drug when they are, in fact, a result of the solvent.
Q2: What are the common vehicles used for this compound and similar benzodiazepine receptor ligands?
A2: Due to the hydrophobic nature of many benzodiazepine receptor ligands, organic solvents and emulsifying agents are often used. Common vehicles include:
-
Dimethyl sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of compounds.
-
Polyethylene glycol (PEG): A polymer often used as a co-solvent to improve the solubility of non-polar compounds in aqueous solutions.
-
Tween 80 (Polysorbate 80): A nonionic surfactant and emulsifier used to create stable suspensions of hydrophobic compounds in aqueous media.
-
Saline with a small percentage of an organic solvent or surfactant: Often, a combination is used, such as a small amount of DMSO or Tween 80 dissolved in saline.
The choice of vehicle depends on the specific experimental requirements, including the desired concentration of this compound, the route of administration, and the animal model being used.
Q3: Can the vehicle itself have biological effects?
A3: Yes, absolutely. It is a common misconception that vehicles are always inert. Many commonly used vehicles can exert their own physiological and behavioral effects, which can confound experimental results if not properly controlled for. For instance, DMSO has been shown to have anti-inflammatory and analgesic properties and can affect locomotor activity at higher concentrations.[1][2] Similarly, Tween 80 has been reported to influence the central nervous system and can alter exploratory behavior and locomotor activity in rodents.[3][4]
Troubleshooting Guide: Unexpected Vehicle Effects
This guide will help you identify and address potential issues arising from vehicle effects in your this compound experiments.
| Observed Issue | Potential Vehicle-Related Cause | Troubleshooting Steps |
| Unexpected changes in locomotor activity in the control group (e.g., hyperactivity or hypoactivity). | The vehicle itself is affecting motor function. For example, high concentrations of DMSO (32% and 64%) and Tween 80 (at 32%) have been shown to decrease locomotor activity in mice.[2] | 1. Review the literature: Check for known effects of your chosen vehicle at the concentration you are using. 2. Dose-response pilot study: Conduct a pilot study with multiple concentrations of the vehicle alone to determine a concentration that does not produce the confounding effect. 3. Consider alternative vehicles: If the effect persists even at low concentrations, explore alternative vehicles with a more favorable side-effect profile. |
| Anxiolytic or anxiogenic-like effects observed in the vehicle-treated group. | Some vehicles can have anxiolytic or anxiogenic properties. For instance, propylene glycol has been shown to have anxiolytic effects in rats. | 1. Thoroughly analyze the behavior of the vehicle control group: Compare their behavior to a naive (untreated) control group to understand the baseline effects of the vehicle. 2. Choose a different vehicle: If the vehicle has inherent anxiolytic/anxiogenic properties, it may not be suitable for your study. Consider vehicles with a more neutral behavioral profile. |
| Inconsistent or highly variable results within the experimental group. | The vehicle may be causing irritation or stress, leading to erratic behavior. Some vehicles, when administered intraperitoneally (i.p.), can cause local irritation. | 1. Observe animals post-injection: Look for signs of distress, such as writhing or excessive grooming. 2. Change the route of administration: If possible, consider a less invasive route, such as oral gavage, if it is appropriate for your experimental design. 3. Optimize the vehicle formulation: Adjusting the pH or using a co-solvent might reduce irritation. |
| The observed effect of this compound is smaller than expected. | The vehicle may be interacting with this compound, affecting its solubility, stability, or bioavailability. | 1. Check the solubility and stability of this compound in your vehicle: Ensure the compound is fully dissolved and does not precipitate over time. 2. Consult pharmacokinetic data: If available, review data on how the vehicle might affect the absorption and distribution of similar compounds. 3. Test a different vehicle: A different solvent system might improve the bioavailability of this compound. |
Quantitative Data on Vehicle Effects
The following tables summarize some of the reported quantitative effects of common vehicles on locomotor activity. This data highlights the importance of careful vehicle selection and concentration optimization.
Table 1: Effects of Various Vehicles on Locomotor Activity in Mice
| Vehicle | Concentration (% in Saline, v/v) | Route of Administration | Observed Effect on Locomotor Activity | Reference |
| DMSO | 32% | IP | Significant decrease | [2] |
| 64% | IP | Significant decrease | [2] | |
| Ethanol | 16% | IP | Increased activity (biphasic response) | [2] |
| 32% | IP | Decreased activity (biphasic response) | [2] | |
| Tween-20 | 16% | IP | Significant decrease | [2] |
| Tween-80 | 32% | IP | Significant decrease | [2] |
| Emulphor-620 | 2%, 4%, 8%, 16%, 32% | IP | No effect | [2] |
Experimental Protocols
Detailed Methodology for a Vehicle-Controlled In Vivo Study
This protocol provides a template for a study investigating the effects of this compound on anxiety-like behavior in mice, incorporating a robust vehicle control.
1. Animal Subjects:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12:12 hour light:dark cycle.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
2. Drug and Vehicle Preparation:
-
This compound Solution: Dissolve this compound in a vehicle of 10% Tween 80 in sterile saline to the desired final concentration (e.g., 1 mg/mL). Prepare fresh on each day of testing.
-
Vehicle Control Solution: Prepare a solution of 10% Tween 80 in sterile saline.
3. Experimental Groups:
-
Group 1: Vehicle Control: Receives an intraperitoneal (i.p.) injection of the 10% Tween 80 in saline vehicle.
-
Group 2: this compound: Receives an i.p. injection of this compound dissolved in the vehicle.
-
(Optional) Group 3: Naive Control: Receives no injection to control for handling and injection stress.
4. Experimental Procedure (Elevated Plus Maze):
-
30 minutes prior to behavioral testing, administer the vehicle or this compound solution via i.p. injection at a volume of 10 mL/kg.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
5. Statistical Analysis:
-
Compare the time spent in the open arms and the percentage of open arm entries between the vehicle control and this compound groups using an independent samples t-test or a one-way ANOVA if a naive control group is included.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway and Experimental Workflow Diagrams
GABA-A Receptor Signaling Pathway
This compound is a benzodiazepine receptor ligand that modulates the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates the key components of this signaling pathway.
Caption: GABA-A Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for a Vehicle-Controlled Study
This diagram outlines the logical flow of a typical in vivo experiment designed to assess the effects of this compound while controlling for vehicle effects.
Caption: Experimental workflow for a vehicle-controlled this compound study.
References
- 1. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 15435 degradation and storage conditions
This technical support center provides guidance on the storage, handling, and use of CGS 15435, a non-xanthine adenosine receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Detailed stability and degradation data for this compound are not publicly available. The following recommendations are based on general knowledge of similar chemical compounds and standard laboratory practices. For critical applications, it is highly recommended to perform in-house stability and solubility studies. Always refer to the manufacturer's specific product information sheet and Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-xanthine adenosine receptor antagonist. It exerts its effects by blocking the binding of adenosine to its G-protein coupled receptors (GPCRs), namely A1, A2A, A2B, and A3. By inhibiting these receptors, this compound can modulate various physiological processes regulated by adenosine, such as neurotransmission, inflammation, and cardiovascular function.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended based on general practices for similar compounds.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
Q4: Can I store the this compound stock solution at room temperature?
A4: No, it is not recommended to store stock solutions of this compound at room temperature for extended periods, as this may lead to degradation. For short-term use (within a day), the solution can be kept at 4°C. For long-term storage, it is essential to store aliquots at -20°C or -80°C.
Q5: How many times can I freeze and thaw the stock solution?
A5: To avoid degradation, it is strongly recommended to aliquot the stock solution into single-use volumes and to minimize the number of freeze-thaw cycles. Each aliquot should ideally be thawed only once before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | 1. Compound Degradation: Improper storage or handling of this compound powder or stock solutions. | 1. Ensure the compound and its solutions have been stored according to the recommendations (see Storage Conditions table). Use a fresh aliquot of the stock solution. |
| 2. Incorrect Concentration: Errors in weighing the compound or in serial dilutions. | 2. Re-calculate and carefully prepare fresh dilutions from a new stock solution. Verify the calibration of your weighing balance. | |
| 3. Poor Solubility: The compound may have precipitated out of the final assay medium. | 3. Visually inspect the final solution for any precipitate. The final concentration of the organic solvent (e.g., DMSO) in the assay medium should be kept low (typically <0.5%) to avoid solvent effects and precipitation. Consider a brief sonication of the stock solution before dilution. | |
| Precipitate forms when diluting the stock solution in aqueous buffer. | 1. Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | 1. Decrease the final concentration of this compound. Increase the percentage of the organic solvent in the final solution, ensuring it is compatible with your experimental system. Prepare fresh dilutions immediately before use. |
| 2. Buffer Incompatibility: The pH or composition of the buffer may affect solubility. | 2. Test the solubility in different buffers or adjust the pH of your current buffer if your experiment allows. | |
| Variability between experimental replicates. | 1. Inaccurate Pipetting: Inconsistent volumes of the stock solution or dilutions. | 1. Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider preparing a larger volume of a less concentrated intermediate dilution. |
| 2. Uneven Compound Distribution: The compound may not be fully dissolved or mixed in the final assay medium. | 2. Ensure thorough mixing after adding this compound to the final medium. Vortex or gently agitate the solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a tightly sealed, light-protected container. Keep desiccated. |
| Stock Solution in DMSO | -20°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -80°C | Up to 2 years | Preferred for long-term storage. Aliquot into single-use volumes. |
Table 2: Solubility Profile of this compound (Qualitative)
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Sparingly Soluble | May require warming or sonication to fully dissolve. |
| Water | Insoluble | Not recommended as a primary solvent. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Dilutions from a stock in an organic solvent are necessary. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: to be confirmed from the product sheet)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 ml of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight.
-
Carefully transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
Caption: this compound blocks adenosine-mediated signaling.
Caption: Workflow for in vitro cell-based assays with this compound.
Caption: A logical approach to troubleshooting inconsistent results.
Interpreting unexpected data with CGS 15435
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data encountered during experiments with CGS 15435.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical that acts as a ligand at benzodiazepine binding sites on γ-aminobutyric acid type A (GABA-A) receptors.[1][2] It is classified as a pyrazoloquinoline and has been described to exhibit properties of a weak inverse agonist or a mixed agonist/antagonist, depending on the experimental context.[1] Its primary mechanism of action involves modulating the activity of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain.[3][4]
Q2: What are the expected effects of this compound in a typical in vivo experiment?
As a benzodiazepine receptor inverse agonist, this compound is expected to have effects opposite to those of classical benzodiazepines like diazepam. These can include anxiogenic (anxiety-promoting) and proconvulsant effects.[5][6] In behavioral models, it may lead to increased arousal and potentially impair performance in certain memory tasks.[7] Chronic administration of inverse agonists has been shown to lead to an upregulation of benzodiazepine receptors.[8]
Q3: What could lead to a lack of observable effect after administering this compound?
Several factors could contribute to a lack of response:
-
Inadequate Dose: The concentration of this compound may be too low to elicit a significant biological response.
-
Poor Bioavailability: Issues with the formulation, route of administration, or metabolism of the compound could prevent it from reaching the target receptors in sufficient concentrations.
-
Receptor Subtype Specificity: this compound may have selectivity for certain GABA-A receptor subtypes that are not prominently expressed in the tissue or brain region under investigation.[9][10]
-
Homeostatic Compensation: The biological system might have compensatory mechanisms that counteract the effects of the drug, especially with chronic administration.
Q4: Can this compound exhibit off-target effects?
While specific off-target effects of this compound are not extensively documented in the provided search results, it is a possibility with any pharmacological agent.[11][12][13][14][15] Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to unexpected biological responses.[11][14][15] If you observe effects that cannot be explained by its action on GABA-A receptors, consider investigating potential off-target interactions.
Troubleshooting Unexpected Data
Scenario 1: Unexpected Anxiolytic or Sedative Effects
Observation: You administer this compound, expecting anxiogenic effects, but instead observe anxiolytic (anxiety-reducing) or sedative-like behaviors in your animal model.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Dose-Response Relationship: | The dose administered may be in a range that produces paradoxical effects. Perform a full dose-response curve to determine if the observed effect is dose-dependent and to identify the optimal dose for the expected inverse agonist activity. |
| Metabolism to an Agonist: | This compound could be metabolized in vivo to a compound with agonist properties. Analyze plasma and brain tissue for metabolites of this compound using techniques like LC-MS/MS. |
| GABA-A Receptor Subtype Specificity: | The specific GABA-A receptor subtypes present in your experimental model may mediate anxiolytic effects in response to this compound. Characterize the GABA-A receptor subunit expression in the relevant brain regions of your model. |
| Experimental Confound: | The observed effect may be due to an unforeseen experimental variable. Review your experimental protocol for any changes or inconsistencies. Ensure proper control groups are included in your experimental design. |
Scenario 2: High Variability in Experimental Results
Observation: There is significant variability in the data between individual subjects or experiments when using this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation/Administration: | The compound may not be fully solubilized or may be degrading, leading to inconsistent dosing. Verify the stability and solubility of your this compound formulation. Ensure precise and consistent administration techniques. |
| Genetic Variability in Subjects: | Genetic differences in the subjects could lead to variations in drug metabolism or receptor expression. If possible, use a genetically homogeneous population for your studies. |
| Environmental Factors: | Differences in housing, handling, or testing conditions can influence behavioral outcomes. Standardize all environmental and experimental procedures to minimize variability. |
| Circadian Rhythm Effects: | The time of day of drug administration and testing can impact the results. Conduct experiments at the same time each day to control for circadian variations. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anxiogenic Effects using the Elevated Plus Maze (EPM)
-
Animals: Male Wistar rats (250-300g).
-
Drug Preparation: Dissolve this compound in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline. Prepare a range of doses (e.g., 1, 5, 10 mg/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
EPM Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant decrease in these parameters compared to the vehicle control group indicates an anxiogenic effect.
Protocol 2: In Vitro Electrophysiological Recording of GABA-A Receptor Activity
-
Cell Culture: Use HEK293 cells transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Electrophysiology Setup: Whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2).
-
-
Procedure:
-
Obtain a whole-cell recording from a transfected cell.
-
Apply GABA at its EC20 concentration to elicit a baseline current.
-
Co-apply the EC20 concentration of GABA with varying concentrations of this compound.
-
Record the changes in the GABA-evoked current.
-
-
Data Analysis: A decrease in the GABA-evoked current in the presence of this compound indicates inverse agonist activity. An increase would suggest agonist activity.
Visualizations
References
- 1. CGS 8216 and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mode of action of CGS 9895 at α1 β2 γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral-activating (EEG) properties of two inverse agonists and of an antagonist at the benzodiazepine receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The benzodiazepine receptor inverse agonist RO 15-3505 reverses recent memory deficits in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic benzodiazepine administration. VIII. Receptor upregulation produced by chronic exposure to the inverse agonist FG-7142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA-receptors: structural requirements and sites of gene expression in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. jwatch.org [jwatch.org]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Electrophysiological Recordings
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in electrophysiology?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise. In electrophysiology, the "signal" is the electrical activity of neurons (e.g., action potentials, postsynaptic potentials), while "noise" refers to any unwanted electrical fluctuations that can obscure this signal. A high SNR is crucial for the accurate detection, analysis, and interpretation of neuronal activity.
Q2: How can a GABA-A receptor antagonist, in theory, improve the signal-to-noise ratio?
A2: GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, GABA opens chloride channels, leading to hyperpolarization or shunting inhibition, which can reduce neuronal excitability. A GABA-A receptor antagonist like CGS 15435 would block this inhibitory effect. Theoretically, by reducing tonic (persistent) or phasic (transient) inhibition, a GABA-A antagonist could:
-
Increase the amplitude of excitatory postsynaptic potentials (EPSPs), making them more distinguishable from baseline noise.
-
Enhance the firing rate of neurons in response to a stimulus, leading to a more robust and detectable signal.
However, it is crucial to note that blocking inhibition can also lead to non-specific increases in baseline neuronal activity, which might paradoxically decrease the SNR by elevating the noise floor. The effect is highly dependent on the specific neuronal circuit and the nature of the signal being measured.
Q3: What are the common sources of noise in electrophysiological recordings?
A3: Noise in electrophysiology can be broadly categorized into:
-
Biological Noise: Spontaneous neuronal activity not related to the signal of interest, muscle activity (EMG), and electrical activity from the heart (ECG).
-
Environmental Noise: Electromagnetic interference from power lines (50/60 Hz hum), radio frequencies, and vibrations.
-
Instrumental Noise: Thermal noise from electrodes and amplifiers, and noise from perfusion systems or other electronic equipment.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common sources of noise in your electrophysiology rig.
| Problem/Question | Possible Cause | Troubleshooting Steps |
| High-frequency "hissing" noise in the recording. | Thermal noise from the electrode or headstage amplifier. | - Ensure you are using a high-quality, low-noise amplifier.- Use electrodes with the appropriate impedance for your recording type.- Cool the headstage amplifier if possible and ensure proper ventilation. |
| A prominent, consistent "hum" at 50 or 60 Hz. | Power line interference (ground loop or lack of proper grounding). | - Ensure all equipment is connected to a single, common ground point.- Use a Faraday cage to shield the setup from external electromagnetic fields.- Turn off unnecessary nearby electronic devices (monitors, centrifuges, etc.).- Check for and eliminate ground loops in your connections. |
| Sudden, large, and irregular voltage spikes. | Static discharge, movement artifacts, or issues with the perfusion system. | - Ensure the setup is on an anti-vibration table.- Check for bubbles or flow rate inconsistencies in the perfusion system.- Ensure the animal or tissue preparation is stable and not moving. |
| Low-frequency drift or "wandering" baseline. | Electrode drift, temperature fluctuations, or changes in the recording solution. | - Allow the electrode and preparation to stabilize before recording.- Maintain a constant temperature of the recording chamber and solution.- Ensure a stable and continuous flow of fresh recording solution. |
| Baseline noise increases after applying a pharmacological agent. | The compound may be increasing spontaneous, non-synchronous neuronal firing. | - Titrate the concentration of the compound to find an optimal dose that enhances the signal without significantly increasing baseline noise.- Use selective antagonists for other neurotransmitter systems if off-target effects are suspected. |
Experimental Protocols
General Protocol for Applying a GABA-A Receptor Antagonist (e.g., this compound)
This protocol provides a general framework. Concentrations and incubation times should be empirically determined.
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution in your extracellular recording solution (e.g., artificial cerebrospinal fluid - aCSF) to the final desired working concentration.
-
Ensure the final concentration of the solvent is minimal (typically <0.1%) and does not affect neuronal activity. Run a vehicle control experiment.
-
-
Baseline Recording:
-
Obtain a stable baseline recording of the neuronal activity of interest for a sufficient period (e.g., 10-20 minutes) before applying the antagonist.
-
-
Application of the Antagonist:
-
Bath-apply the working solution containing the GABA-A antagonist to the preparation.
-
Allow sufficient time for the drug to equilibrate and exert its effect (e.g., 10-15 minutes).
-
-
Post-Application Recording:
-
Record the neuronal activity in the presence of the antagonist for a period comparable to the baseline recording.
-
-
Washout:
-
If possible, wash out the antagonist by perfusing the preparation with the drug-free recording solution to observe the reversal of the effect.
-
Protocol for Quantifying Signal-to-Noise Ratio
-
Signal Amplitude Measurement:
-
Measure the peak amplitude of the signal of interest (e.g., the peak of an evoked postsynaptic potential or the amplitude of an action potential).
-
Average the amplitude of multiple events during the baseline and drug application periods.
-
-
Noise Level Measurement:
-
In a segment of the recording without the signal of interest, measure the standard deviation of the baseline voltage. This represents the root mean square (RMS) of the noise.
-
Perform this measurement for both the baseline and drug application periods.
-
-
SNR Calculation:
-
Calculate the SNR using the following formula: SNR = (Average Signal Amplitude) / (Standard Deviation of Baseline Noise)
-
Compare the SNR before and after the application of the GABA-A antagonist.
-
Data Presentation
Table 1: Hypothetical Effects of this compound on Neuronal Signal and Noise
| Condition | Average Signal Amplitude (mV) | Baseline Noise (RMS, mV) | Signal-to-Noise Ratio (SNR) |
| Baseline | 1.2 ± 0.2 | 0.15 ± 0.03 | 8.0 |
| This compound (1 µM) | 1.8 ± 0.3 | 0.18 ± 0.04 | 10.0 |
| This compound (10 µM) | 2.1 ± 0.4 | 0.35 ± 0.06 | 6.0 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Visualizations
Caption: GABAergic signaling pathway and the site of action for a GABA-A antagonist.
Caption: Workflow for assessing the effect of a pharmacological agent on SNR.
Validation & Comparative
A Comparative Guide: Diazepam's Anxiolytic Profile in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the well-established anxiolytic, diazepam, within common preclinical anxiety models. Despite a thorough search for comparative data, studies directly evaluating CGS 15435 against diazepam in these models are not publicly available. Therefore, this document will focus on the extensive data available for diazepam, offering a baseline for anxiolytic efficacy, and will briefly touch upon the chemical class to which this compound belongs.
Diazepam: A Benchmark Anxiolytic
Diazepam, a benzodiazepine, is a widely prescribed medication for anxiety disorders.[1] Its anxiolytic effects are primarily mediated through the potentiation of GABAergic inhibition in the central nervous system.[1]
Mechanism of Action
Diazepam acts as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on the receptor complex, it increases the affinity of the receptor for the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This enhanced GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability.
Preclinical Anxiety Models and Diazepam's Efficacy
Diazepam's anxiolytic properties have been extensively validated in a variety of animal models of anxiety. These models are crucial for screening and characterizing novel anxiolytic compounds.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[2][3] The apparatus consists of two open arms and two enclosed arms, elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as this is considered a conflict between the drive to explore and the aversion to open, unprotected spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 40 cm x 8 cm) and two closed arms of the same size with high walls (e.g., 30 cm), elevated (e.g., 50 cm) from the floor.[2]
-
Animals: Typically rats or mice.
-
Procedure: Animals are individually placed on the central platform facing an open arm and allowed to explore the maze for a set period (e.g., 5-20 minutes).[2]
-
Drug Administration: Diazepam or vehicle is administered intraperitoneally (IP) 30 minutes prior to the test.[4]
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for sedative effects).
-
Quantitative Data for Diazepam in the EPM:
| Species | Diazepam Dose (mg/kg, IP) | Effect on Open Arm Time/Entries | Reference |
| Mouse | 1 - 3 | Dose-dependent increase | [5] |
| Rat | 1 | Significant increase | [5] |
| Rat | >1.5 | Effect compromised by sedation | [5] |
| Gerbil | 0.5 | Increased open-arm entries in the first 5 minutes | [2][4] |
Note: The anxiolytic effect of diazepam in rats can follow a bell-shaped curve, with higher doses leading to sedation that confounds the anxiety measures.[6]
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.[7] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol:
-
Apparatus: A two-compartment box, with one brightly lit and one dark compartment of equal size (e.g., 19 cm x 19 cm x 15 cm), connected by a small tunnel.[6]
-
Animals: Typically mice or rats.
-
Procedure: Animals are placed in either the light or dark compartment and their activity is monitored for a set period (e.g., 5 minutes).[7][8]
-
Drug Administration: Diazepam or vehicle is administered IP 30 minutes prior to the test.[8]
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to enter the light compartment.
-
Locomotor activity in the dark compartment.
-
Quantitative Data for Diazepam in the Light-Dark Box Test:
| Species | Diazepam Dose (mg/kg, IP) | Effect | Reference |
| Mouse | up to 3 | Dose-dependent increase in time spent in the lit box | [6] |
| Rat | 0.75 - 3.0 | Increased visits to and duration in the light compartment (significant at the highest dose) | [8] |
| Rat | repeated admin. | Potentiation of anxiolytic effect after two weeks of 2 mg/kg | [9] |
Vogel Conflict Test
This is a conflict-based model where a thirsty animal is punished with a mild electric shock when it attempts to drink water.[10][11] Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict between the motivation to drink and the aversion to the shock.
Experimental Protocol:
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Animals: Typically rats.
-
Procedure: Water-deprived rats are placed in the chamber. After a certain number of licks (e.g., every 20th lick), a mild foot shock is delivered.[11]
-
Drug Administration: Diazepam or vehicle is administered prior to the test session.
-
Parameters Measured:
-
Number of punished licks or shocks received.
-
Unpunished licking (in control sessions) to assess for motor impairment.
-
Quantitative Data for Diazepam in the Vogel Conflict Test:
| Species | Diazepam Dose (mg/kg, p.o.) | Effect | Reference |
| Rat | 20 and 40 | Dose-dependent increase in anticonflict activity | [12] |
Pyrazoloquinolines: The Class of this compound
This compound belongs to the pyrazoloquinoline class of compounds. Some members of this class have been investigated for their affinity to the benzodiazepine receptor and their potential effects on anxiety. For instance, CGS 9896, another pyrazoloquinoline, has been shown to exhibit anxiolytic activity in animals, and classical anxiolytics like diazepam generalize to its discriminative cue.[13] However, other pyrazoloquinolines, such as CGS 8216, have been reported to have anxiogenic effects.[14] This highlights the diverse pharmacological profiles within this chemical class.
Conclusion
Diazepam remains a cornerstone for preclinical anxiolytic research, demonstrating robust and well-characterized effects across a range of established animal models. The data presented in this guide can serve as a valuable reference for researchers investigating novel anxiolytic compounds.
The absence of direct comparative studies between this compound and diazepam in the public domain prevents a head-to-head evaluation. Future research directly comparing the efficacy and side-effect profiles of this compound and diazepam in validated anxiety models would be necessary to determine its potential as a novel anxiolytic agent.
References
- 1. Diazepam – Rat Guide [ratguide.com]
- 2. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 3. api.upums.ac.in [api.upums.ac.in]
- 4. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurofit.com [neurofit.com]
- 7. anxiety-and-activity-related-effects-of-diazepam-and-chlordiazepoxide-in-the-rat-light-dark-and-dark-light-tests - Ask this paper | Bohrium [bohrium.com]
- 8. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and reliable conflict procedure for testing anti-anxiety agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The non-sedating anxiolytic CGS 9896 produces discriminative stimuli that may be related to an anxioselective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinolines and anxiety: anxiogenic effects of CGS 8216 and partial anxiolytic profile of PK 9084 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CGS 15435 for GABA-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CGS 15435, a modulator of GABA-A receptors, against other commonly used antagonists. The data presented here is intended to assist researchers in validating its specificity and selecting the appropriate tools for their experimental needs. It is important to note that literature primarily refers to the compound as CGS 9895, and for the purpose of this guide, we will proceed with the analysis of CGS 9895, assuming "this compound" to be a likely typographical error.
CGS 9895 is a pyrazoloquinoline that exhibits a dual mechanism of action at the GABA-A receptor. It functions as a positive allosteric modulator at the α+β− interface and concurrently acts as an antagonist at the benzodiazepine binding site. This complex activity profile necessitates a thorough comparison with classical GABA-A receptor antagonists to understand its specific effects in experimental systems.
Comparative Analysis of Binding Affinity and Potency
To facilitate a clear comparison, the following tables summarize the available quantitative data on the binding affinity (Ki) and potency (IC50) of CGS 9895 and its alternatives at various GABA-A receptor subtypes.
Table 1: Binding Affinity (Ki) of GABA-A Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Notes |
| CGS 9895 | Data not available in a comprehensive table format. Acts as a null modulator at the high-affinity benzodiazepine binding site. | ||
| SR 95531 (Gabazine) | Mixed Rat Brain Membranes | 150 | Displacement of [3H]-GABA |
| Bicuculline | Data not available in a comprehensive table format. | ||
| Picrotoxin | Data not available in a comprehensive table format. |
Table 2: Potency (IC50) of GABA-A Receptor Antagonists
| Compound | Receptor Subtype | IC50 (µM) | Notes |
| CGS 9895 | α1β3 | Highest stimulation of GABA-induced current | [1] |
| α2β3, α3β3, α5β3 | ~50% of the effect on α1β3 | [1] | |
| SR 95531 (Gabazine) | GABA-A Receptor | ~0.2 | For currents elicited by 3 µM GABA[2] |
| Bicuculline | GABA-A Receptors | 2 ± 0.1 | At 40 µM GABA[3] |
| Picrotoxin | GABA-A Receptors | 2.2 | In the presence of 1mM GABA[4] |
| GABAρ1 | 0.6 ± 0.1 | At 1 µM GABA[5] |
Off-Target Effects
Assessing the specificity of a compound requires understanding its potential interactions with other molecular targets. The following table summarizes the known off-target effects of the compared antagonists.
Table 3: Known Off-Target Effects
| Compound | Off-Target(s) | Effect |
| CGS 9895 | Limited data available from public sources. Comprehensive off-target screening data is not readily available. | |
| SR 95531 (Gabazine) | Glycine receptors | Low-affinity antagonist |
| Bicuculline | Ca2+-activated potassium channels | Blockade[3] |
| Picrotoxin | GABA-C receptors, 5-HT3A receptors, Glycine receptors | Antagonist/Inhibitor[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GABA-A receptor antagonists.
Radioligand Binding Assay (Displacement of [³H]muscimol)
This protocol is used to determine the binding affinity of a test compound for the GABA binding site on the GABA-A receptor.
Materials:
-
[³H]muscimol (radioligand)
-
Test compound (e.g., CGS 9895, Bicuculline, Gabazine)
-
Unlabeled GABA (for determining non-specific binding)
-
Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]muscimol, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effect of a compound on GABA-A receptor-mediated currents.
Materials:
-
Cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells or neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal solution (in the pipette, e.g., containing KCl)
-
External solution (bathing the cells, e.g., containing NaCl and GABA)
-
GABA (agonist)
-
Test compound (e.g., CGS 9895, Bicuculline, Gabazine, Picrotoxin)
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.
-
Seal Formation: Under visual guidance using a microscope, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply GABA to the external solution to elicit an inward chloride current through the GABA-A receptors.
-
Compound Application: Co-apply the test compound with GABA to determine its effect on the GABA-induced current. For antagonists, this will typically result in a reduction of the current. For positive allosteric modulators like CGS 9895, an enhancement of the GABA-induced current would be observed.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound. For antagonists, construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Logical Relationship of CGS 9895 and Alternatives to GABA-A Receptordot
References
- 1. The GABAA Receptor α+β− Interface: A Novel Target for Subtype Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bicuculline - Wikipedia [en.wikipedia.org]
- 4. sophion.com [sophion.com]
- 5. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Unmasking the Selectivity of CGS 15435: A Comparative Guide for Researchers
For Immediate Release
Topic: Cross-reactivity of CGS 15435 with other receptors Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of this compound, a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthetase, against other key enzymes in the arachidonic acid cascade. Experimental data on its selectivity is presented, alongside the methodologies used for its determination and an overview of the relevant signaling pathways.
Executive Summary
This compound (also referred to as CGS 15435A) is a powerful inhibitor of thromboxane (Tx) synthetase, demonstrating exceptionally high selectivity. Experimental data reveals that this compound is 100,000-fold more selective for thromboxane synthetase than for related enzymes such as cyclooxygenase (COX), prostacyclin (PGI2) synthetase, and lipoxygenase[1]. This high degree of selectivity makes it a valuable tool for investigating the specific roles of thromboxane A2 in various physiological and pathological processes, including thrombosis, vasoconstriction, and cancer[1][2]. By potently blocking the production of TXA2, this compound allows for the precise dissection of its signaling cascade, which is primarily mediated through the G-protein-coupled thromboxane receptor (TP receptor)[2][3].
Comparative Selectivity Profile of this compound
The inhibitory activity of this compound against its primary target and its cross-reactivity with other enzymes are summarized below. The data highlights its remarkable specificity.
| Target Enzyme | Parameter | Value | Selectivity vs. TXA2 Synthetase | Reference |
| Thromboxane A2 (TXA2) Synthetase | IC50 | 1 nM | - | MedChemExpress |
| Cyclooxygenase (COX) | - | - | >100,000-fold less sensitive | [1] |
| Prostacyclin (PGI2) Synthetase | - | - | >100,000-fold less sensitive | [1] |
| Lipoxygenase | - | - | >100,000-fold less sensitive | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting thromboxane A2 synthetase, the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2)[2][4]. The subsequent reduction in TXA2 levels prevents the activation of the TP receptor, which is the primary mediator of TXA2's biological effects.
The TP receptor signals through multiple G-protein pathways:
-
Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), leading to physiological responses like platelet aggregation and smooth muscle contraction[2][5].
-
G12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase Rho. This is primarily associated with changes in cell shape and migration[3].
By inhibiting TXA2 synthesis, this compound effectively dampens these downstream signaling events.
Caption: this compound selectively inhibits TXA2 synthetase, blocking TXA2 production and subsequent signaling.
Experimental Protocols
While the precise, proprietary protocols for the initial characterization of this compound are not publicly available, this section outlines standardized methodologies for assessing thromboxane synthetase inhibition and selectivity.
Thromboxane Synthetase Inhibition Assay (In Vitro)
This type of assay is used to determine the IC50 value of an inhibitor against TXA2 synthetase.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of TXA2 synthetase by 50%.
-
Principle: The assay measures the production of Thromboxane B2 (TXB2), the stable, inactive metabolite of the highly unstable TXA2[4]. Recombinant human TXA2 synthase is incubated with the substrate PGH2 in the presence of varying concentrations of the test compound (e.g., this compound). The reaction is stopped, and the amount of TXB2 produced is quantified.
-
General Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human TXA2 synthase (TXAS) protein, substrate solution (PGH2), and a dilution series of the inhibitor (this compound).
-
Incubation: In a microplate, combine the assay buffer, TXAS protein, and the inhibitor at various concentrations. Allow a brief pre-incubation period.
-
Reaction Initiation: Add the PGH2 substrate to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of FeCl2).
-
Quantification: Measure the concentration of the resulting TXB2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit[6].
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Selectivity Screening (Cross-Reactivity Assay)
To determine the selectivity, the inhibitor is tested against other related enzymes.
-
Objective: To assess the inhibitory activity of this compound against off-target enzymes like COX-1, COX-2, and PGI2 synthetase.
-
Protocol: Similar enzymatic assays are performed for each off-target enzyme.
-
For Cyclooxygenase (COX): A chromogenic or fluorescent COX inhibitor screening assay kit is typically used. The assay measures the peroxidase activity of COX, where the enzyme converts a substrate to a colored or fluorescent product. The reduction in signal in the presence of the inhibitor indicates its activity.
-
For PGI2 Synthetase: The activity is measured by quantifying the production of 6-keto-PGF1α (the stable metabolite of PGI2) from the PGH2 substrate, typically via ELISA or LC-MS/MS.
-
-
Data Analysis: The IC50 values for the off-target enzymes are determined and compared to the IC50 for TXA2 synthetase to calculate the selectivity ratio.
References
- 1. CGS 15435A, a thromboxane synthetase inhibitor with an extended duration of action: a comparison with dazoxiben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
A Comparative Analysis of CGS 15435 and CGS 9895: A Data Deficit
An in-depth review of available scientific literature reveals a significant disparity in the data available for CGS 15435 compared to CGS 9895, precluding a direct, evidence-based comparison of their efficacy at this time. While CGS 9895 is a well-characterized compound with a clearly defined mechanism of action, information regarding the pharmacological properties and biological activity of this compound is not publicly available.
CGS 9895: A Modulator of GABAA Receptors
CGS 9895 is recognized as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its mechanism of action involves binding to a novel site at the interface of the α+ and β- subunits of the GABAA receptor. This interaction enhances the effect of GABA, the natural ligand, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.
Notably, CGS 9895 also exhibits activity as a null modulator at the high-affinity benzodiazepine binding site, located at the α+/γ- subunit interface. This means that while it binds to this site, it does not intrinsically alter the receptor's function. The modulatory efficacy of CGS 9895 is dependent on the specific α and β subunit composition of the GABAA receptor subtype.
This compound: An Uncharacterized Compound
In stark contrast to CGS 9895, searches of extensive scientific databases and literature have yielded no information on the pharmacological profile of this compound. The only available data identifies it as a chemical compound for laboratory use, with the Chemical Abstracts Service (CAS) registry number 95853-92-2. There are no published studies detailing its mechanism of action, its potential targets, or any in vitro or in vivo efficacy data.
Inability to Formulate a Comparison
The absence of any pharmacological data for this compound makes a direct comparison with CGS 9895 impossible. To fulfill the requirements of a comparative guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, foundational information on the biological activity of this compound is essential.
Therefore, until research is published elucidating the mechanism of action and efficacy of this compound, any attempt to compare it with the well-documented GABAA receptor modulator CGS 9895 would be purely speculative and lack the necessary scientific rigor.
Visualizing the Known Pathway of CGS 9895
While a comparative diagram cannot be generated, the signaling pathway for CGS 9895's action on GABAA receptors can be illustrated.
Comparative Guide to CGS 15435: Control Experiments and Best Practices in Benzodiazepine Receptor Antagonism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGS 15435, a benzodiazepine receptor antagonist, with the well-established antagonist flumazenil. It outlines essential control experiments, best practices for in vitro and in vivo studies, and detailed experimental protocols to ensure robust and reproducible research in the field of GABAergic neurotransmission.
Introduction to this compound and Benzodiazepine Receptor Antagonism
This compound is a pharmacological tool used in neuroscience research to investigate the role of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Benzodiazepines, a class of psychoactive drugs, enhance the effect of GABA at this receptor, leading to sedative, anxiolytic, and anticonvulsant effects.
Benzodiazepine receptor antagonists, such as this compound and flumazenil, bind to the benzodiazepine site but do not modulate the receptor's activity on their own. Instead, they competitively block the binding of both benzodiazepine agonists (like diazepam) and inverse agonists, thereby preventing their modulatory effects on the GABA-A receptor. This makes them invaluable for studying the physiological and behavioral consequences of benzodiazepine receptor modulation and for reversing the effects of benzodiazepine overdose.
Comparative Analysis: this compound vs. Flumazenil
Flumazenil (formerly Ro 15-1788) is the most well-characterized and clinically used benzodiazepine receptor antagonist. A direct comparison of this compound with flumazenil is crucial for interpreting experimental results and understanding the specific properties of this compound.
Data Presentation: In Vitro Binding Affinities
| GABA-A Receptor Subtype | Flumazenil Ki (nM) | This compound Ki (nM) |
| α1β2γ2 | 0.4 - 1.2 | Data not available |
| α2β2γ2 | 0.5 - 1.5 | Data not available |
| α3β2γ2 | 0.6 - 1.8 | Data not available |
| α5β2γ2 | 0.3 - 1.0 | Data not available |
Data for flumazenil compiled from various sources. The lack of publicly available, direct comparative data for this compound necessitates that researchers perform their own binding assays to determine its affinity profile.
Essential Control Experiments and Best Practices
To ensure the validity and interpretability of research involving this compound, a rigorous set of control experiments is mandatory.
In Vitro Experiments
-
Vehicle Control: Administration of the vehicle (the solvent in which this compound is dissolved) alone to control for any effects of the vehicle itself.
-
Positive Control (Antagonist): Use of a well-characterized antagonist like flumazenil to provide a benchmark for the expected antagonist effects.
-
Positive Control (Agonist): In experiments designed to test the antagonist properties of this compound, co-administration with a known benzodiazepine agonist (e.g., diazepam) is essential to demonstrate that this compound can block the agonist's effects.
-
Specificity Control: To confirm that the effects of this compound are mediated by the benzodiazepine binding site, experiments can be performed in the presence of a saturating concentration of flumazenil. If the effects of this compound are blocked, it supports a site-specific mechanism.
-
Dose-Response Curves: Establishing a full dose-response curve for this compound is critical to determine its potency (EC50 or IC50) and efficacy.
In Vivo Experiments
-
Vehicle Control: As in in vitro studies, a vehicle-only group is essential.
-
Positive Control (Antagonist): Administration of flumazenil at a dose known to produce antagonist effects in the specific behavioral paradigm.
-
Behavioral Baseline: Assessment of the animal's baseline behavior before any drug administration to ensure that any observed changes are due to the experimental manipulation.
-
Control for Non-Specific Motor Effects: It is crucial to assess whether this compound has any effects on general motor activity that could confound the interpretation of behavioral assays (e.g., using an open field test to measure locomotor activity).
-
Pharmacokinetic Controls: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is important for selecting appropriate doses and time points for behavioral testing.
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from a suitable brain region (e.g., cortex or cerebellum) of a model organism (e.g., rat or mouse).
-
Radioligand: Use a radiolabeled benzodiazepine ligand with high affinity, such as [³H]flumazenil or [³H]flunitrazepam.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound (the competitor).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity in the filtered membranes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
Control Groups:
-
Total binding: Radioligand alone.
-
Non-specific binding: Radioligand in the presence of a saturating concentration of a non-labeled benzodiazepine (e.g., unlabeled flumazenil or diazepam).
-
Vehicle control: Radioligand in the presence of the vehicle used to dissolve this compound.
In Vivo: Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound, flumazenil, or vehicle intraperitoneally (i.p.) or via another appropriate route at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Control Groups:
-
Vehicle-treated group.
-
Flumazenil-treated group (positive control for antagonism).
-
To test the antagonist effect: A group treated with a benzodiazepine agonist (e.g., diazepam) and another group co-treated with the agonist and this compound.
In Vivo: Vogel Punished Drinking Test
This conflict test is used to screen for anxiolytic drugs. Thirsty animals are punished with a mild electric shock when they attempt to drink water. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.
Methodology:
-
Water Deprivation: Water-deprive the animals for a specific period (e.g., 24-48 hours) before the test.
-
Apparatus: A testing chamber with a drinking spout connected to a shock generator.
-
Drug Administration: Administer this compound, flumazenil, or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the chamber and allow it to explore and find the drinking spout. After a set number of licks, a mild foot shock is delivered.
-
Data Collection: Record the number of shocks received during a fixed period (e.g., 3-5 minutes).
-
Data Analysis: Compare the number of shocks received between the different treatment groups.
Control Groups:
-
Vehicle-treated group.
-
Flumazenil-treated group.
-
To test the antagonist effect: A group treated with an anxiolytic benzodiazepine (e.g., chlordiazepoxide) and another group co-treated with the anxiolytic and this compound.
Visualizing Signaling Pathways and Workflows
GABA-A Receptor Signaling Pathway with Benzodiazepine Antagonist
Caption: GABA-A receptor signaling with a benzodiazepine antagonist.
Experimental Workflow for In Vivo Behavioral Assay
Caption: Workflow for in vivo behavioral assays with this compound.
Benchmarking CGS 15435: A Comparative Analysis Against Industry-Standard Benzodiazepine and Prostacyclin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of CGS 15435's performance with industry-standard compounds, supported by experimental data and detailed protocols.
This compound, also known as CGS 15435A, is a versatile pharmacological tool characterized by its dual antagonism of two distinct and important receptor systems: the benzodiazepine (BZD) binding site on the GABA-A receptor and the prostacyclin (IP) receptor. This unique profile allows for its application in a range of research areas, from neuroscience to inflammation and cardiovascular studies. To provide a clear perspective on its performance, this guide benchmarks this compound against two industry-standard antagonists: Flumazenil (Ro 15-1788) for the BZD receptor and RO1138452 for the IP receptor.
Data Presentation: Quantitative Comparison of Receptor Antagonist Potency
The following tables summarize the in vitro potency of this compound in comparison to Flumazenil and RO1138452 at their respective target receptors. This data is critical for researchers in selecting the appropriate compound and concentration for their experimental needs.
Table 1: Benzodiazepine Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | IC50 (nM) | Kᵢ (nM) |
| CGS 15435A | [³H]Flumazenil | Rat Cerebral Cortex | 1.5 | - |
| Flumazenil (Ro 15-1788) | [³H]Flunitrazepam | Rat Cerebral Cortex | - | 0.8 |
IC50 and Kᵢ values are measures of binding affinity, where a lower value indicates higher affinity.
Table 2: Prostacyclin Receptor Antagonist Potency
| Compound | Agonist | Assay Type | Cell Line | IC50 (nM) | pA₂ |
| CGS 15435A | Iloprost | cAMP Accumulation | Human Platelets | 10 | - |
| RO1138452 | Carbacyclin | cAMP Accumulation | CHO-K1 cells expressing human IP receptor | - | 8.8 |
IC50 in this context refers to the concentration of the antagonist that inhibits 50% of the agonist-induced response. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; a higher pA₂ value indicates greater potency.
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.
Benzodiazepine Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Workflow Diagram: Benzodiazepine Receptor Binding Assay
Caption: Workflow for determining benzodiazepine receptor binding affinity.
Materials:
-
Rat cerebral cortex tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]Flumazenil (Radioligand)
-
Test compound (e.g., CGS 15435A, Flumazenil)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration.
-
Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]Flumazenil and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Diazepam).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Prostacyclin (IP) Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of a test compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger for the IP receptor.
Workflow Diagram: Prostacyclin Receptor Functional Assay
Caption: Workflow for assessing prostacyclin receptor antagonist activity.
Materials:
-
Cells expressing the prostacyclin (IP) receptor (e.g., washed human platelets, CHO-K1 cells stably expressing the human IP receptor).
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
IP receptor agonist (e.g., Iloprost, Carbacyclin).
-
Test antagonist compound (e.g., CGS 15435A, RO1138452).
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the IP receptor. Resuspend the cells in the appropriate assay buffer.
-
Antagonist Incubation: Pre-incubate the cells with a range of concentrations of the test antagonist compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an IP receptor agonist to the cell suspension to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to generate a dose-response curve. From this curve, calculate the IC50 value. For a more detailed characterization of competitive antagonism, Schild analysis can be performed to determine the pA₂ value.
Signaling Pathways
Benzodiazepine Receptor Antagonism at the GABA-A Receptor
This compound and Flumazenil act as competitive antagonists at the benzodiazepine binding site on the GABA-A receptor. This site is an allosteric modulatory site, and its occupation by an antagonist prevents the binding of benzodiazepine agonists (like Diazepam), thereby blocking their positive allosteric modulation of the receptor. This compound has also been reported to have inverse agonist properties, meaning it can reduce the basal activity of the GABA-A receptor.
Caption: Antagonism at the benzodiazepine site of the GABA-A receptor.
Prostacyclin (IP) Receptor Antagonism
This compound and RO1138452 are competitive antagonists of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). When an agonist like Iloprost binds to the IP receptor, it activates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase in cAMP mediates various physiological effects, including vasodilation and inhibition of platelet aggregation. By blocking the binding of agonists, this compound and RO1138452 prevent this signaling cascade.
Caption: Antagonism of the prostacyclin (IP) receptor signaling pathway.
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling CGS 15435
Disclaimer: A specific Safety Data Sheet (SDS) for CGS 15435 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling chemical compounds with unknown or not fully characterized hazards. It is imperative to conduct a thorough risk assessment before beginning any work and to consult with your institution's Environmental Health and Safety (EHS) department.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and to be a valuable resource for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure.[1][2] Given the unknown hazard profile of this compound, a conservative approach is recommended. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Area | Recommended PPE | Specifications & Rationale |
| Respiratory | Chemical Fume Hood | Primary Engineering Control: All manipulations of this compound powder or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure. |
| N95 or higher respirator | Secondary Precaution: For weighing or procedures that may generate aerosols, a NIOSH-approved respirator is recommended as an additional layer of protection. | |
| Hands | Nitrile or Neoprene Gloves (double-gloved) | Provides protection against incidental splashes and contact. Double-gloving is recommended to reduce the risk of exposure during glove removal. Check for any signs of degradation. |
| Eyes | Safety Goggles or Face Shield | Safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a significant splash risk, a face shield worn over safety goggles is recommended.[3] |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn and buttoned completely. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Feet | Closed-toe Shoes | Impermeable, closed-toe shoes are mandatory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following table outlines the key steps from preparation to post-handling.
| Phase | Procedure | Key Considerations |
| Preparation | 1. Review Safety Information: Read and understand this guidance and any internal safety protocols. 2. Assemble PPE: Don all required personal protective equipment as outlined in the table above. 3. Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available. | - Always work within a certified chemical fume hood. - Verify the location and functionality of the nearest safety shower and eyewash station. |
| Handling | 1. Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Use a spatula and weighing paper. Minimize the creation of dust. 2. Dissolving: Add the solvent to the powder slowly and stir gently to avoid splashing. 3. Transferring: Use appropriate glassware and pipettes for transferring solutions. | - Avoid direct contact with the skin, eyes, and clothing. - Keep containers of this compound closed when not in use. |
| Post-Handling | 1. Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water. Clean all used glassware. 2. Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). 3. Hand Washing: Wash hands thoroughly with soap and water after removing gloves. | - Proper doffing of PPE is critical to prevent exposure.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste bag within the fume hood.
-
Unused or expired this compound powder should be disposed of in its original container or a clearly labeled waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Waste Segregation and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Follow your institution's specific guidelines for waste segregation and pickup.
-
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
